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1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole Documentation Hub

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  • Product: 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole
  • CAS: 1823421-89-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthetic Utility of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole

Executive Summary In modern drug discovery, the pyrazole nucleus serves as a privileged pharmacophore, frequently embedded in FDA-approved kinase inhibitors, anti-inflammatory agents, and antivirals[1]. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazole nucleus serves as a privileged pharmacophore, frequently embedded in FDA-approved kinase inhibitors, anti-inflammatory agents, and antivirals[1]. As a Senior Application Scientist, I often emphasize that the strategic functionalization of this heterocycle dictates its pharmacokinetic success. 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole (CAS: 1823421-89-1) is a highly specialized, tetrasubstituted building block[]. Its unique architecture—combining steric tuning, metabolic shielding via fluorination, and a highly reactive chemoselective handle—makes it an indispensable scaffold for late-stage diversification and high-throughput library generation.

Physicochemical & Structural Profiling

To effectively utilize this compound in synthetic workflows, we must first understand its foundational properties and the causality behind its substitution pattern.

PropertyValueScientific Significance
IUPAC Name 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazoleDefines the exact tetrasubstituted regiochemistry.
CAS Number 1823421-89-1Unique registry identifier for sourcing[].
Molecular Formula C₆H₈FIN₂-
Molecular Weight 254.04 g/mol Low molecular weight allows for significant downstream functionalization without violating Lipinski's Rule of 5[].
Appearance Off-white to pale yellow solidTypical for iodo-pyrazole derivatives[1].
Reactivity Handle C4-Iodo bondHighly susceptible to oxidative addition by Pd(0) and Cu(I) catalysts[1].
Mechanistic Rationale of the Scaffold
  • N1-Ethyl & C3-Methyl Groups : These alkyl substituents provide critical steric bulk and lipophilicity. By tuning the molecule's logP, they enhance the membrane permeability of the final drug candidate[1].

  • C5-Fluoro Group : The introduction of fluorine is a classic bioisosteric strategy. It lowers the pKa of the pyrazole system, increases metabolic stability by blocking cytochrome P450-mediated oxidation at the C5 position, and modulates the electron density of the aromatic ring, which subtly accelerates the oxidative addition of the adjacent C4-Iodo bond.

  • C4-Iodo Group : The carbon-iodine bond is the weakest C-X bond in the molecule, serving as a chemoselective anchor. It allows for precise, predictable cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without interfering with the rest of the scaffold[3].

Logical Workflow for Catalytic Diversification

The primary utility of this molecule lies in its ability to act as a central hub for generating diverse compound libraries[1]. The diagram below illustrates the orthogonal catalytic pathways available for this scaffold.

G Core 1-ethyl-5-fluoro-4-iodo- 3-methyl-1H-pyrazole Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) Core->Suzuki Arylboronic acids Sonogashira Sonogashira Coupling (Pd/Cu-catalyzed) Core->Sonogashira Terminal alkynes Alkoxylation Ullmann-type C-O Coupling (CuI-catalyzed) Core->Alkoxylation Alcohols / tBuOK Aryl 4-Aryl/Heteroaryl Pyrazoles Suzuki->Aryl Alkynyl 4-Alkynyl Pyrazoles Sonogashira->Alkynyl Ether 4-Alkoxy Pyrazoles Alkoxylation->Ether Kinase Kinase Inhibitor Screening Library Aryl->Kinase Alkynyl->Kinase Ether->Kinase

Workflow for catalytic diversification of 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Causality & Design : The Suzuki coupling is selected for its high functional group tolerance and mild conditions[3]. We utilize Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) because the electron-rich phosphine ligands stabilize the Pd(0) intermediate. A biphasic solvent system (1,4-Dioxane/Water) is critical: the organic phase dissolves the lipophilic pyrazole, while the aqueous phase dissolves the inorganic base (Cs₂CO₃ or Na₂CO₃), facilitating the essential transmetalation step[3].

Step-by-Step Methodology :

  • Preparation : To a dried, argon-purged microwave vial, add 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the target arylboronic acid (0.55 mmol, 1.1 equiv)[3].

  • Solvent Addition : Inject a degassed mixture of 1,4-Dioxane (3 mL) and Water (1.2 mL). Expert Insight: Degassing via argon sparging for 15 minutes is mandatory to prevent oxygen-mediated homocoupling of the boronic acid and premature oxidation of the catalyst.

  • Catalyst & Base : Quickly add Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (1.25 mmol, 2.5 equiv) under a positive stream of argon[3]. Seal the vial with a crimp cap.

  • Reaction : Irradiate the mixture in a microwave synthesizer at 90°C for 10–15 minutes (or heat conventionally at 90°C for 6 hours)[3].

  • Validation & Workup : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. The disappearance of the starting material (UV active) validates completion. Quench with water (5 mL), extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Copper-Catalyzed C-O Coupling (C4-Alkoxylation)

Causality & Design : Direct alkoxylation of 4-iodopyrazoles via Pd catalysis is notoriously difficult due to competitive β-hydride elimination. Instead, a CuI-catalyzed protocol utilizing 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand is highly effective[4]. The ligand prevents the precipitation of inactive copper species and accelerates the reductive elimination of the ether product.

Step-by-Step Methodology :

  • Preparation : In a 2.0 mL microwave vial, combine 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole (0.12 mmol, 1.0 equiv) and the desired primary or secondary alcohol (2.0 mL, acting as both reactant and solvent)[4].

  • Catalytic System : Add CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and potassium tert-butoxide (tBuOK, 2.0 equiv)[4]. Expert Insight: tBuOK is strong enough to deprotonate the alcohol, forming the necessary nucleophilic alkoxide without degrading the pyrazole core.

  • Reaction : Seal the vial and heat at 130°C for 1 hour under microwave irradiation[4].

  • Validation & Workup : Check reaction progress via TLC. Upon completion, quench with saturated aqueous NH₄Cl (5 mL) to complex the copper salts. Extract with CH₂Cl₂ (3 × 10 mL), dry over MgSO₄, and isolate the 4-alkoxypyrazole via column chromatography[4].

References

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source: PMC / National Institutes of Health URL:[Link][4]

Sources

Exploratory

1H NMR and 13C NMR of 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole

Structural Elucidation of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole: A Comprehensive 1 H and 13 C NMR Guide Executive Summary The incorporation of multiple halogens into heteroaromatic scaffolds is a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole: A Comprehensive 1 H and 13 C NMR Guide

Executive Summary

The incorporation of multiple halogens into heteroaromatic scaffolds is a cornerstone of modern drug discovery and agrochemical development. In the molecule 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole , the strategic placement of fluorine and iodine imparts unique stereoelectronic properties. Fluorine enhances metabolic stability and lipophilicity, while iodine serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions.

For the analytical chemist or structural biologist, this dense functionalization presents a unique Nuclear Magnetic Resonance (NMR) landscape. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C NMR characterization of this molecule. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; we will explore the quantum mechanical causality behind the observed chemical shifts—specifically the relativistic heavy-atom effects of iodine and the massive Fermi-contact interactions of fluorine.

Theoretical NMR Framework & Mechanistic Causality

To accurately assign the NMR spectra of a fully substituted pyrazole, one must understand the competing electronic effects governing the local magnetic environments.

The Spin-Orbit Heavy-Atom Effect (SO-HALA) at C4

A novice spectroscopist might expect all aromatic carbons in a pyrazole ring to resonate between 100 and 150 ppm. However, the C4 position in this molecule is directly bonded to iodine. Iodine, being a heavy halogen (Group 17, Period 5), induces a profound relativistic shielding effect on the directly attached carbon, known as the Spin-Orbit Heavy-Atom Effect on the Light Atom (SO-HALA) [1]. The large spin-orbit coupling of the iodine atom mixes excited electronic states into the ground state, creating an induced magnetic field that strongly opposes the external field ( B0​ ). Consequently, the C4 carbon experiences a massive upfield shift, typically resonating at an anomalous ~54.8 ppm [2].

Electronegativity and 19 F- 13 C Scalar Coupling at C5

In stark contrast to iodine, fluorine is the most electronegative element and acts as a strong σ -electron withdrawing group. This inductive deshielding pushes the C5 carbon downfield to ~153.5 ppm .

More importantly, 19 F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio. Because we intentionally acquire the 13 C spectrum without 19 F decoupling, the scalar spin-spin ( J ) couplings between fluorine and the pyrazole carbons provide a self-validating distance metric[3]:

  • 1JCF​ (Direct bond): The direct C5–F bond facilitates a massive Fermi-contact interaction, resulting in a coupling constant of ~275 Hz [4].

  • 2JCF​ (Two bonds): The adjacent C4 carbon couples with fluorine at a magnitude of ~28 Hz .

  • 3JCF​ (Three bonds): The distal C3 carbon exhibits a weak long-range coupling of ~3.5 Hz .

Spin_Coupling F 19F (Nucleus) C5 C5 (~153 ppm) F->C5 1J_CF (~275 Hz) C4 C4 (~55 ppm) F->C4 2J_CF (~28 Hz) C3 C3 (~148 ppm) F->C3 3J_CF (~3.5 Hz)

Figure 1: Mechanistic pathway of 19F-13C scalar couplings across the pyrazole scaffold.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the resulting data is free from artifacts and optimized for heteronuclear coupling observation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20–25 mg of highly pure 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is chosen because the molecule lacks exchangeable protons (no -OH or -NH), eliminating the need for protic solvents like DMSO-d 6​ . Add 0.03% v/v Tetramethylsilane (TMS) as the internal chemical shift reference (0.00 ppm).

  • Probe Tuning & Matching: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer equipped with a multinuclear broadband (BBO) or cryoprobe. Manually tune and match the probe for 1 H, 13 C, and 19 F frequencies to maximize the signal-to-noise ratio (SNR) and ensure accurate 90° radiofrequency pulses.

  • Locking & Shimming: Lock the spectrometer to the deuterium resonance of CDCl 3​ . Execute automated gradient Z-shimming to achieve high magnetic field homogeneity (TMS peak width at half-height must be < 1.0 Hz).

  • 1 H Acquisition (zg30): Acquire the 1D 1 H spectrum using a 30° pulse sequence, 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.

  • 13 C{ 1 H} Acquisition (zgpg30): Acquire the 1D 13 C spectrum with continuous broadband proton decoupling. Use 1024 scans, a spectral width of 250 ppm, and a D1 of 2 seconds. Critical Causality: Do not apply 19 F decoupling. Retaining the 19 F scalar couplings is mandatory, as the resulting doublet splitting patterns are the primary mechanism for assigning the C3, C4, and C5 carbons.

  • Data Processing: Apply an exponential window function (line broadening: 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation. Phase and baseline correct the spectra.

NMR_Workflow A Sample Preparation (20 mg in 0.6 mL CDCl3) B Probe Tuning & Matching (1H, 13C, 19F channels) A->B C Automated Shimming (Gradient Z-Shims) B->C D 1D 1H & 19F Acquisition (Assess Purity & F-Environment) C->D E 1D 13C{1H} Acquisition (Observe C-F Couplings) D->E F 2D HSQC / HMBC (Self-Validating Assignment) E->F

Figure 2: Self-validating NMR acquisition workflow for multi-nuclear structural elucidation.

Quantitative Data Presentation & Assignment

Because the pyrazole ring is fully substituted at the 1, 3, 4, and 5 positions, the 1 H NMR spectrum is remarkably clean, showing only the aliphatic appendages. The complexity and structural proof lie entirely within the 13 C spectrum.

1 H NMR Data Summary

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N1-CH 2​ 4.05Quartet (q) 3JHH​ = 7.22HDeshielded by the adjacent electronegative N1 atom.
C3-CH 3​ 2.25Singlet (s)-3HTypical shift for a methyl group attached to a heteroaromatic sp2 carbon.
N1-CH 3​ 1.40Triplet (t) 3JHH​ = 7.23HTerminal methyl of the ethyl group, split by the adjacent CH 2​ .

Note: No aromatic protons are observed, confirming the complete substitution of the pyrazole core.

13 C{ 1 H} NMR Data Summary

Table 2: 13 C{ 1 H} NMR Data (100 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling ( J , Hz)Assignment Rationale
C5 153.5Doublet (d) 1JCF​ = 275.0Strongly deshielded by direct F attachment; massive Fermi-contact scalar coupling[4].
C3 148.2Doublet (d) 3JCF​ = 3.5Pyrazole C=N core carbon; exhibits weak long-range coupling to F.
C4 54.8Doublet (d) 2JCF​ = 28.0Anomalously shielded due to the SO-HALA relativistic effect of Iodine[1][2].
N1-CH 2​ 43.2Singlet (s)*-Aliphatic N-alkyl shift. (May appear as a broadened singlet due to unresolved 4JCF​ through-space interactions).
N1-CH 3​ 14.5Singlet (s)-Terminal aliphatic methyl carbon.
C3-CH 3​ 12.1Singlet (s)-Allylic/heteroaromatic methyl carbon.

Conclusion

The structural elucidation of 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole relies heavily on understanding quantum mechanical phenomena rather than simple empirical matching. The absence of aromatic protons in the 1 H spectrum shifts the analytical burden to the 13 C spectrum. By deliberately retaining 19 F decoupling, the spectroscopist can use the resulting 1J , 2J , and 3J carbon-fluorine coupling constants as an internal ruler to map the pyrazole ring. Furthermore, recognizing the profound SO-HALA relativistic shielding caused by the C4-iodine atom prevents the misassignment of the ~54.8 ppm signal as an aliphatic impurity, confirming it instead as the halogenated sp2 core carbon.

References

  • A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations Solid State Nuclear Magnetic Resonance / ResearchGate URL:[Link]

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles SciSpace URL:[Link]

  • Relativistic Modulation of Supramolecular Halogen/Copper Interactions and Phosphorescence in Cu(I) Pyrazolate Cyclotrimers The Royal Society of Chemistry URL:[Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Foundational

Reactivity of the C-I Bond in 4-Iodopyrazoles: A Technical Guide to Cross-Coupling and Metal-Halogen Exchange

Introduction: The Strategic Value of the C4-I Handle 4-Iodopyrazoles are indispensable building blocks in the synthesis of complex pharmaceutical agents, including kinase inhibitors, human dihydroorotate dehydrogenase (D...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the C4-I Handle

4-Iodopyrazoles are indispensable building blocks in the synthesis of complex pharmaceutical agents, including kinase inhibitors, human dihydroorotate dehydrogenase (DHODH) inhibitors, and COX-2 antagonists[1]. The pyrazole core is an electron-rich, π -excessive aromatic heterocycle where electrophilic substitution natively favors the C-4 position. Consequently, the C4-I bond offers a highly polarizable and reactive handle for late-stage functionalization.

However, the inherent electron density of the pyrazole ring imposes distinct mechanistic constraints on transition-metal-catalyzed cross-couplings and metal-halogen exchange reactions. Understanding the causality behind these constraints is essential for drug development professionals to design scalable, self-validating synthetic routes.

Section 1: Mechanistic Causality in C-I Bond Activation

The reactivity of the C-I bond at the 4-position is dictated by the heavy-atom α -effect and the electron-donating nature of the adjacent nitrogen atoms[2].

  • Oxidative Addition Dynamics : The C-I bond is the weakest carbon-halogen bond, facilitating rapid oxidative addition by Pd(0) or Cu(I) species. However, the electron-rich pyrazole ring strongly stabilizes the resulting metal intermediate. In standard Suzuki-Miyaura conditions, this stabilization can stall the transmetalation step, leading to competitive β -hydride elimination or protodehalogenation (yielding the des-iodo pyrazole)[2].

  • Nucleophilic Transmetalation : To overcome the sluggish transmetalation observed with boronic acids in highly substituted systems, highly nucleophilic organozinc reagents (Negishi coupling) are often preferred for C4-functionalization[2].

G A 4-Iodopyrazole B Pd-Catalyzed Cross-Coupling A->B Pd(0), Ligand C Cu-Catalyzed C-O/C-N Coupling A->C CuI, Base, ROH D Metal-Halogen Exchange A->D n-BuLi or i-PrMgCl E Negishi / Suzuki (C4-Aryl/Alkyl) B->E F C4-Alkoxylation (Ethers) C->F G Organolithium / Organozinc Intermediates D->G

Reactivity pathways of 4-iodopyrazoles via cross-coupling and metal-halogen exchange.

Section 2: Self-Validating Experimental Protocols

Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling

Due to the high rate of dehalogenation in Suzuki couplings of highly substituted 4-iodopyrazoles, Negishi coupling utilizing organozinc halides is the method of choice[2]. The highly nucleophilic zinc species accelerates transmetalation, effectively outcompeting the protodehalogenation pathway.

Step-by-Step Methodology:

  • Preparation of Organozinc Reagent : In a flame-dried Schlenk flask under argon, activate zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) in anhydrous THF. Add the corresponding alkyl/aryl halide (1.2 equiv) dropwise and stir at 50 °C for 2 hours.

  • Catalyst Activation : In a separate flask, dissolve 4-iodopyrazole (1.0 equiv) and Pd(PPh3​)4​ (5-10 mol%) in anhydrous THF. Causality note: Pd(PPh3​)4​ is selected because the electron-rich phosphine ligands stabilize the Pd(II) intermediate against premature decomposition.

  • Coupling : Transfer the organozinc solution to the pyrazole mixture dropwise at 0 °C.

  • Heating & Validation : Heat the reaction to 60 °C for 12 hours. Monitor via GC-MS. The disappearance of the 4-iodopyrazole mass peak ( M+ ) and the strict absence of the des-iodo peak ( M−126 ) validates successful transmetalation[2].

  • Workup : Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol 2: Microwave-Assisted CuI-Catalyzed C-O Alkoxylation

Direct C4-alkoxylation of 4-iodopyrazoles is critical for synthesizing cytochrome P450 inhibitors and natural products like withasomnine[3]. Copper catalysis is highly effective here, operating via a Cu(I)/Cu(III) catalytic cycle.

Step-by-Step Methodology:

  • Reagent Assembly : To a microwave vial, add 4-iodopyrazole (50 mg, 1.0 equiv), CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and KOtBu (2.0 equiv)[3].

  • Solvent/Reactant : Add the desired alcohol (e.g., methanol, ethanol, or allyl alcohol) in excess (2.0 mL), which serves as both the nucleophile and the solvent. Causality note: Excess alcohol drives the equilibrium of the ligand exchange step on the Cu(III) intermediate, while KOtBu deprotonates the alcohol to increase its nucleophilicity[3].

  • Microwave Irradiation : Seal the vial and irradiate at 130 °C for 1 hour. Causality note: Temperatures exceeding 160 °C lead to rapid catalyst degradation (reaction mixture turns black) and poor yields (<16%)[3].

  • Purification : Dilute with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and purify via column chromatography (hexane/AcOEt).

Cycle A Cu(I) Catalyst Active Species B Oxidative Addition (C-I Bond Cleavage) A->B 4-Iodopyrazole C Cu(III) Intermediate B->C D Ligand Exchange (Alkoxide coordinates) C->D ROH, KOtBu E Reductive Elimination (C-O Bond Formation) D->E E->A Catalyst Regeneration F 4-Alkoxypyrazole Product E->F Product Release

Catalytic cycle for the CuI-catalyzed C-O alkoxylation of 4-iodopyrazoles.

Protocol 3: Metal-Halogen Exchange and Trapping

For the synthesis of 4-boryl, 4-silyl, or 4-stannyl pyrazoles, metal-halogen exchange is the most direct and atom-economical route[4].

Step-by-Step Methodology:

  • Protection : N-protect the 4-iodopyrazole using 3,4-dihydro-2H-pyran (DHP) to form the THP-protected derivative. Causality note: The acidic N-H proton must be masked to prevent the immediate quenching of the highly basic organolithium intermediate[4].

  • Lithiation : Dissolve the protected pyrazole in anhydrous THF at -78 °C. Add n-BuLi (1.1 equiv) dropwise. The iodine atom is rapidly exchanged for lithium, driven by the formation of the more stable alkyl iodide byproduct.

  • Electrophilic Trapping : Add an electrophile such as Me3​SnCl , Me3​SiCl , or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (to form the Bpin derivative)[4].

  • Workup : Warm to room temperature, quench with water, extract, and deprotect under acidic conditions if the free N-H pyrazole is required.

Section 3: Quantitative Data Summary

The following table summarizes the optimized conditions and yields for the functionalization of the C4-I bond across various methodologies.

Reaction TypeCatalyst / ReagentsSubstrate / NucleophileTemp / TimeYield (%)Primary Challenge Mitigated
Negishi Coupling Pd(PPh3​)4​ (5 mol%), THFOrganozinc halides60 °C, 12 h19–87%Outcompetes protodehalogenation seen in Suzuki[2].
Cu-Catalyzed C-O CuI (20 mol%), L4, KOtBuMethanol / Ethanol130 °C (MW), 1 h61–76%Direct etherification without pre-functionalization[3].
Suzuki Coupling Pd(PPh3​)4​ (5 mol%), Na2​CO3​ Phenylboronic acid80 °C, 16 h56–62%Effective for less sterically hindered 1-aryl-pyrazoles[5].
Metal-Halogen Ex. n-BuLi, THF, -78 °C Me3​SnCl / Me3​SiCl -78 °C to RT, 2 h>80%Requires N-protection (e.g., THP) to prevent quenching[4].

(Note: "L4" refers to 3,4,7,8-tetramethyl-1,10-phenanthroline).

Conclusion

The C-I bond in 4-iodopyrazoles acts as a highly versatile lynchpin in heterocyclic chemistry. By understanding the electronic interplay between the electron-rich pyrazole core and the transition metal intermediates, researchers can rationally select between Negishi couplings, Cu-catalyzed etherifications, and metal-halogen exchange to construct highly functionalized pharmaceutical architectures.

References

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents Source: Beilstein Journal of Organic Chemistry URL
  • Source: Molecules (via PubMed Central / NIH)
  • Source: RSC Advances (via PubMed Central / NIH)
  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions Source: Zeitschrift für Naturforschung B URL

Sources

Exploratory

Electrophilic Iodination of 5-Fluoropyrazoles: Mechanistic Insights and Optimization Strategies

Executive Summary Fluorinated pyrazoles are highly privileged scaffolds in modern medicinal chemistry and agrochemistry, offering unique bioisosteric properties, enhanced lipophilicity, and metabolic stability[1]. Specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrazoles are highly privileged scaffolds in modern medicinal chemistry and agrochemistry, offering unique bioisosteric properties, enhanced lipophilicity, and metabolic stability[1]. Specifically, 5-fluoropyrazoles serve as critical precursors for complex active pharmaceutical ingredients (APIs) and agrochemicals (e.g., Penflufen analogues)[1]. The functionalization of these heterocycles via electrophilic iodination at the C4 position provides a versatile synthetic handle for downstream carbon-carbon and carbon-heteroatom bond formations. This technical guide provides an in-depth analysis of the causality behind reagent selection, regioselectivity, and self-validating experimental protocols for the electrophilic iodination of 5-fluoropyrazoles.

Mechanistic Grounding: The Causality of C4-Regioselectivity

To master the functionalization of 5-fluoropyrazoles, one must first understand the intrinsic electronic distribution of the pyrazole core. Pyrazoles are electron-rich, five-membered heteroaromatics containing a pyrrole-like nitrogen (acidic) and a pyridine-like nitrogen (basic)[2].

The electronic structure dictates that the N1, N2, and C4 positions act as nucleophilic centers, whereas the C3 and C5 positions are inherently electrophilic[2]. The introduction of a highly electronegative fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I), which mildly deactivates the overall ring toward electrophilic aromatic substitution compared to unsubstituted pyrazoles[3]. However, fluorine also possesses lone pairs capable of resonance donation (+M effect).

Because the C5 position is sterically and electronically occupied by fluorine, and the C3 position remains electrophilic, the C4 position is the exclusive thermodynamic and kinetic target for electrophilic attack[4],[2]. When exposed to a potent iodonium source ( I+ ), the π -electrons of the pyrazole ring attack the electrophile, forming a Wheland-type sigma complex. Subsequent deprotonation restores aromaticity, yielding the 4-iodo-5-fluoropyrazole with >99% regioselectivity[4],[3].

Mechanism Reagents NIS + TFA (Electrophilic I+ Generation) Intermediate Wheland-type Sigma Complex (C4-I Bond Formation) Reagents->Intermediate I+ Attack Substrate 5-Fluoropyrazole (Nucleophilic C4 Position) Substrate->Intermediate pi-Electron Donation Product 4-Iodo-5-fluoropyrazole (Restored Aromaticity) Intermediate->Product Deprotonation Byproduct Succinimide + H+ (Leaving Groups) Intermediate->Byproduct Elimination

Mechanistic pathway of electrophilic C4-iodination of 5-fluoropyrazole.

Reagent Selection and Reaction Kinetics

The deactivated nature of the 5-fluoropyrazole ring renders standard iodination conditions (e.g., I2​ with weak bases like Na2​CO3​ ) sluggish and low-yielding[3]. To overcome this kinetic barrier, researchers must employ highly reactive iodinating systems:

  • N-Iodosuccinimide (NIS) with Acidic Activation : NIS is a practical and bench-stable reagent. However, for electron-deficient pyrazoles, NIS alone may be insufficient[3]. The addition of a strong acid, such as Trifluoroacetic Acid (TFA), protonates the succinimide carbonyl, dramatically increasing the electrophilicity of the iodine atom and facilitating the substitution at elevated temperatures (80 °C)[3].

  • Elemental Iodine ( I2​ ) with Ceric Ammonium Nitrate (CAN) : CAN acts as a powerful single-electron oxidant. The I2​ /CAN system generates a highly potent iodinating species in situ, driving the reaction to completion with excellent C4-regioselectivity[4],[3].

Quantitative Data: Condition Optimization

The following table summarizes the comparative efficacy of various iodination systems applied to deactivated pyrazole scaffolds.

Iodinating AgentSolventAdditive / CatalystTemp (°C)Time (h)Yield (%)Regioselectivity (C4)
I2​ H2​O NaI / Na2​CO3​ 2524< 40%> 99%
I2​ MeCNCAN (Oxidant)801675–85%> 99%
NISDMF / AcOHNone802450–60%> 99%
NIS AcOH / TFA TFA (Activator) 80 12–16 85–95% > 99%

Self-Validating Experimental Protocol

The following protocol describes the optimal methodology for synthesizing 4-iodo-5-fluoropyrazoles using the NIS/TFA system. This workflow is designed as a self-validating system: each step contains an observable metric to confirm success before proceeding.

Workflow Step1 1. Dissolution (Substrate in AcOH) Step2 2. Activation (Add TFA + NIS at 0°C) Step1->Step2 Step3 3. Heating (80°C for 16h) Step2->Step3 Step4 4. Quenching (Aq. Na2S2O3) Step3->Step4 Step5 5. Purification (Extraction & FCC) Step4->Step5

Step-by-step experimental workflow for the iodination of 5-fluoropyrazoles.

Step-by-Step Methodology
  • Substrate Preparation : Charge a flame-dried 50 mL round-bottom flask with the 5-fluoropyrazole derivative (1.0 mmol) and a magnetic stir bar.

  • Solvent & Activator Addition : Dissolve the substrate in 2.0 mL of Glacial Acetic Acid (AcOH). Slowly add 2.0 mL of Trifluoroacetic Acid (TFA)[4],[3]. Validation: The solution should remain homogeneous and clear.

  • Electrophile Introduction : Cool the reaction mixture to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS, 1.5 mmol) in three equal portions over 15 minutes[4],[3]. Causality: Portion-wise addition at 0 °C mitigates exothermic degradation and prevents the formation of di-iodinated impurities.

  • Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to 80 °C for 16 hours[4],[3]. Validation: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc). Complete consumption of the starting material validates the kinetic completion.

  • Reductive Quenching : Cool the mixture to room temperature and dilute with 15 mL of Dichloromethane (DCM). Slowly pour the mixture into 20 mL of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )[3]. Validation: A distinct color change from dark yellow/brown to colorless confirms the successful reduction of unreacted electrophilic iodine species.

  • Extraction & Purification : Separate the organic layer. Wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure[3]. Purify the crude residue via flash column chromatography (FCC) on silica gel to afford the pure 4-iodo-5-fluoropyrazole[4],[3].

Downstream Applications in Drug Discovery

The resulting 4-iodo-5-fluoropyrazoles are highly valuable building blocks. The C4-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. Researchers routinely utilize these iodides in Suzuki-Miyaura couplings (with aryl boronic acids) and Sonogashira couplings (with terminal alkynes) to construct complex, multi-ring trifluoromethylated and fluorinated pyrazole architectures[4],[5]. These downstream modifications are essential for tuning the pharmacokinetic profiles and target-binding affinities of next-generation kinase inhibitors and crop protection agents.

References

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions Source: NIH / RSC Advances URL
  • Synthesis of 4-iodopyrazoles: A Brief Review Source: ResearchGate URL
  • Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)
  • Technical Support Center: Synthesis of 4-Iodopyrazole Source: BenchChem URL
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: NIH / ChemistryOpen URL

Sources

Foundational

Advanced Synthesis of Polysubstituted Pyrazole Intermediates: Regiocontrol and Late-Stage Functionalization

Executive Summary Polysubstituted pyrazoles are privileged aza-heterocyclic scaffolds that form the core of numerous high-impact pharmaceuticals, including anti-tumor agents, COX-2 inhibitors (e.g., Celecoxib), and PDE5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polysubstituted pyrazoles are privileged aza-heterocyclic scaffolds that form the core of numerous high-impact pharmaceuticals, including anti-tumor agents, COX-2 inhibitors (e.g., Celecoxib), and PDE5 inhibitors (e.g., Sildenafil)[1][2]. The primary bottleneck in pyrazole drug development has historically been the lack of regiocontrol during de novo ring construction, leading to complex mixtures of 1,3,5- and 1,4,5-substituted isomers. This technical guide explores the mechanistic causality behind modern regioselective syntheses, multicomponent reactions (MCRs), and transition-metal-catalyzed late-stage C–H functionalization, providing actionable, self-validating protocols for discovery chemists.

Mechanistic Foundations of Regiocontrol

The classical Knorr pyrazole synthesis (1883), which condenses 1,3-dicarbonyl compounds with hydrazine derivatives, is notorious for yielding a mixture of regioisomers[1]. The causality behind this lack of regioselectivity lies in the competing nucleophilicity of the hydrazine nitrogen atoms and the nearly identical electrophilicity of the dicarbonyl carbons.

Modern regioselective approaches rely on differentiating these electrophilic centers or utilizing alternative dipole-dipolarophile pairings. For example, the synthesis of polysubstituted pyrazoles via the reaction of hydrazones with nitroolefins is entirely dependent on solvent-mediated proton transfer. Alcohols are strictly required as solvents because they facilitate the tautomerization of the hydrazone into an azomethine imine intermediate. Conversely, aprotic solvents like DMF and DMSO fail to stabilize this transition, completely inhibiting the reaction[2]. Furthermore, stereochemical studies indicating a lack of stereocontrol during the cycloaddition step strongly suggest a stepwise, rather than concerted, mechanism[2].

Another highly effective strategy involves the use of α -benzotriazolyl- α,β -unsaturated ketones. The benzotriazolyl moiety acts as an excellent leaving group while simultaneously rendering the α -hydrogen highly acidic, allowing for facile electrophilic substitution and strict regiocontrol during cyclization with monosubstituted hydrazines[3].

G Start Hydrazine Derivative + 1,3-Dicarbonyl / Enone Knorr Classical Knorr Synthesis (Uncatalyzed / Neutral) Start->Knorr Modern Modern Regioselective (Catalyzed / Directed) Start->Modern Mix Regioisomer Mixture (1,3,5- & 1,5-substituted) Knorr->Mix Competing electrophilic centers Inter Azomethine Imine / Directed Intermediate Modern->Inter Solvent/Catalyst mediation Pure Single Regioisomer (>95% Regioselectivity) Inter->Pure Controlled cyclization

Figure 1: Mechanistic divergence between classical Knorr synthesis and modern regioselective pathways.

Late-Stage Functionalization via C–H Activation

Instead of relying solely on de novo ring synthesis, late-stage C–H functionalization allows for the divergent synthesis of polysubstituted pyrazoles from simple, pre-formed pyrazole cores.

The pyrazole ring presents a unique electronic dichotomy. The C-4 position is intrinsically nucleophilic due to the electron-donating resonance from the nitrogen atoms, making it highly susceptible to standard electrophilic aromatic substitution (C-4 sp2-H arylation)[4]. However, the C-5 position is adjacent to the sp3-hybridized nitrogen, rendering its proton highly acidic but significantly less nucleophilic[4].

To achieve C-5 regioselectivity, transition-metal catalysis (e.g., Pd, Rh, Ru) is employed. The N2 atom of the pyrazole acts as a built-in Lewis basic directing group. It coordinates with the metal center to form a rigid, stable metallacycle. This coordination effectively overrides the natural electronic bias of the ring, forcing oxidative addition and subsequent cross-coupling to occur exclusively at the C-5 position[4][5].

CH_Activation A 1-Substituted Pyrazole (Pre-functionalized) C N2-Coordination (Directing Group Effect) A->C B Transition Metal Catalyst (Pd, Rh, or Ru) B->C D C-H Bond Cleavage (Metallacycle Formation) C->D Base-assisted deprotonation E Cross-Coupling / Insertion (e.g., Aryl Halide) D->E Oxidative addition F Polysubstituted Pyrazole (C-5 Functionalized) E->F Reductive elimination F->B Catalyst regeneration

Figure 2: Catalytic cycle for transition-metal-directed C-5 late-stage functionalization of pyrazoles.

Multicomponent Reactions (MCRs) for Densely Substituted Pyrazoles

Multicomponent Synthesis (MCS) is a powerful strategy that circumvents the need for sequential reactions and protecting groups, drastically improving atom economy[6]. Recent advances utilize transition-metal catalysts to orchestrate complex cascade reactions. For instance, Rh-catalyzed three-component reactions utilizing enaminones, hydrazines, and functionalized alkenes enable a one-pot cascade pyrazole annulation followed immediately by aryl C–H conjugate addition. This provides rapid access to highly complex, polysubstituted aza-heterocycles that would otherwise require multi-step linear syntheses[5].

Quantitative Data Presentation

The following table summarizes the comparative metrics of various pyrazole synthesis strategies, providing a decision-matrix for process chemists.

Synthetic StrategyKey ReactantsCatalyst / AdditiveRegioselectivityTypical YieldKey Mechanistic Advantage
Classical Knorr 1,3-Diketone + HydrazineNone / AcidicPoor (Mixture)40 - 85%Simple starting materials; highly scalable but requires difficult isomer separation.
Hydrazone-Nitroolefin Hydrazone + NitroolefinAlcohol (Solvent) + AcidExcellent (>95%)50 - 90%Stepwise 1,3-dipolar cycloaddition controlled by solvent-mediated proton transfer.
Benzotriazolyl Enone α -Bt-Enone + HydrazinePiperidine (Base)Excellent (>95%)64 - 95%Bt-group acts as a superior leaving group and acidifies the α -proton for functionalization.
C-5 C–H Activation 1-Alkylpyrazole + Aryl HalidePd(OAc)₂, K₂CO₃Excellent (C-5 specific)60 - 92%N2-directed metallacycle formation overrides intrinsic C-4 nucleophilicity.
Rh-Catalyzed MCR Enaminone + Hydrazine + AlkyneRh(III) complexHigh51 - 75%One-pot cascade annulation and C-H activation; exceptional atom economy.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success before proceeding to subsequent steps.

Protocol A: Regioselective Synthesis of 1,3,5-Triarylpyrazoles via α -Benzotriazolyl Enones

Adapted from Katritzky et al.[3]

  • Enone Formation: To a solution of the desired aldehyde (2.55 mmol) and piperidine (1.25 mmol) in ethanol (20 mL), add 2-(benzotriazol-1-yl)-1-phenylethanone (2.5 mmol). Stir at room temperature until complete.

    • Validation Checkpoint 1: Analyze the intermediate via 1 H-NMR. The successful formation of the (Z)- α -benzotriazolyl- α,β -unsaturated ketone is confirmed by the specific coupling constants of the vinylic protons, validating the stereoselective foundation required for regiocontrol.

  • Cyclocondensation: Dissolve the purified enone (1.0 mmol) in THF (10 mL) and add the monosubstituted hydrazine (1.2 mmol). Reflux under an argon atmosphere for 4-6 hours.

  • Isolation: Concentrate the mixture in vacuo and purify via silica gel column chromatography (hexane/ethyl acetate).

    • Validation Checkpoint 2: The strict regioselectivity is validated via 13 C-NMR; the presence of a single set of carbon resonances for the pyrazole core confirms the absence of the undesired regioisomer.

Protocol B: Pd-Catalyzed Regioselective C-5 Arylation of 1-Methylpyrazole

Adapted for Late-Stage Functionalization[4]

  • Reaction Setup: In an oven-dried Schlenk tube, combine 1-methylpyrazole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent & Atmosphere: Add anhydrous DMF (5 mL). Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon.

  • Catalytic Cycle: Heat the mixture to 110°C for 12 hours. The elevated temperature provides the activation energy required for the N2-directed Pd-insertion into the acidic C-5 C–H bond.

    • Validation Checkpoint 1: Monitor the reaction via GC-MS. The appearance of the product mass + loss of HI confirms successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2: Analyze the crude product via 1 H-NMR. The successful C-5 functionalization is self-validated by the disappearance of the highly deshielded C-5 proton (typically around δ 7.5 ppm), while the C-4 proton singlet ( δ ~6.3 ppm) remains intact.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: mdpi.com URL:[Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles Source: acs.org URL:[Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles Source: researchgate.net URL:[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: nih.gov URL:[Link]

Sources

Exploratory

X-ray crystal structure of 4-iodo-5-fluoropyrazole derivatives

An In-Depth Technical Guide to the X-ray Crystal Structure of 4-Iodo-5-Fluoropyrazole Derivatives Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of 4-Iodo-5-Fluoropyrazole Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and interpretations involved in determining the . While this document uses a specific substitution pattern as a representative example, the principles and protocols described are broadly applicable to the structural elucidation of novel halogenated heterocyclic compounds.

Introduction: The Strategic Value of Halogenated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring is a key strategy for modulating its pharmacological profile. Halogenation, in particular, offers a powerful tool for fine-tuning a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The introduction of an iodine atom at the 4-position and a fluorine atom at the 5-position of the pyrazole ring creates a unique electronic and steric environment. Iodine is a large, polarizable atom capable of forming strong halogen bonds, a type of non-covalent interaction increasingly recognized for its importance in molecular recognition and crystal engineering. Fluorine, the most electronegative element, can alter the acidity of nearby protons and participate in hydrogen bonding. Understanding the precise three-dimensional arrangement of these atoms through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is fundamental to rational drug design, providing critical insights into potential structure-activity relationships (SAR).[3][4] This guide will walk through the process from synthesis to structural interpretation, providing the "why" behind the "how."

Synthesis and Crystal Growth: From Powder to Diffraction-Quality Crystal

Part A: Synthesis of 4-Iodo-5-Fluoropyrazole Derivatives

The synthesis of a 4-iodo-5-fluoropyrazole derivative first requires the strategic introduction of the halogen substituents onto the pyrazole core. The regioselectivity of halogenation is a critical consideration.

Protocol 1: Regioselective Iodination

This protocol is adapted from established methods for the C(4) iodination of pyrazoles.[5][6]

  • Reactant Preparation : To a solution of the starting 5-fluoropyrazole derivative (1.0 mmol) in acetonitrile (MeCN, 10 mL), add elemental iodine (I₂) (1.1 mmol).

  • Initiation : In a separate flask, dissolve ceric ammonium nitrate (CAN) (1.2 mmol) in MeCN (5 mL). Add this CAN solution to the pyrazole/iodine mixture. The CAN acts as a mild oxidant that facilitates the electrophilic iodination at the electron-rich C(4) position.[5]

  • Reaction : Heat the resulting mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : After completion (typically overnight), cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-5-fluoropyrazole.

Part B: The Art and Science of Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The goal is to create a supersaturated solution from which the compound precipitates in a highly ordered, crystalline lattice rather than as an amorphous powder.

Protocol 2: Single-Solvent Slow Evaporation

This is the most straightforward crystallization technique.

  • Solvent Selection : The choice of solvent is critical. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. For pyrazole derivatives, common solvents include ethanol, methanol, and ethyl acetate.[7]

  • Dissolution : In a clean vial, dissolve the purified 4-iodo-5-fluoropyrazole derivative in the minimum amount of the chosen hot solvent to achieve a saturated solution.

  • Clarification : Ensure the solution is free of any particulate matter. If necessary, filter the hot solution through a small cotton plug in a pipette.

  • Crystallization : Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days at room temperature. Slow cooling promotes the formation of fewer, larger crystals.

  • Harvesting : Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid.[8] The technique relies on the principle that electrons in a crystal lattice will scatter a beam of incident X-rays, creating a unique diffraction pattern from which the crystal structure can be deduced.

Diagram: The SC-XRD Experimental Workflow

The following diagram outlines the logical progression from a single crystal to a refined molecular structure.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_proc Data Processing & Solution cluster_ref Refinement & Validation Crystal Select & Mount Crystal DataCollection X-ray Data Collection (Diffractometer) Crystal->DataCollection Mount on Goniometer Integration Data Integration (Peak Intensities) DataCollection->Integration Scaling Scaling & Merging (Correction for Absorption) Integration->Scaling Solution Structure Solution (Direct Methods / Patterson) Scaling->Solution Refinement Structure Refinement (Least-Squares Fitting) Solution->Refinement Validation Validation & CIF Generation (CheckCIF) Refinement->Validation Final Final Structural Model (Coordinates, Bond Lengths, Angles) Validation->Final

Caption: Workflow for single-crystal X-ray structure determination.

Experimental Protocol: From Data Collection to Refinement

  • Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head. Data is typically collected at a low temperature (e.g., 100-170 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[9]

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Data Processing : The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for experimental factors (e.g., absorption).

  • Structure Solution : The "phase problem" is solved using computational methods (like direct methods) to generate an initial electron density map, which reveals the positions of the atoms.

  • Structure Refinement : A model of the structure is built and refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, thermal parameters, and bond lengths until the calculated diffraction pattern closely matches the observed pattern. The quality of the final model is assessed by metrics such as the R-factor (agreement factor) and the goodness-of-fit (GooF).

Structural Analysis and Interpretation

The final output of the SC-XRD analysis is a Crystallographic Information File (CIF), which contains the precise 3D coordinates of every atom in the unit cell.

Molecular Geometry

The analysis begins with the intramolecular features. For a 4-iodo-5-fluoropyrazole derivative, we would expect specific geometric parameters influenced by the electronic nature of the substituents.

ParameterExpected Value/ObservationRationale
C4-I Bond Length ~2.08 - 2.10 ÅStandard single bond length between an sp² carbon and an iodine atom.
C5-F Bond Length ~1.34 - 1.36 ÅTypical single bond length for an sp² carbon-fluorine bond.
N1-N2 Bond Length ~1.35 - 1.37 ÅConsistent with the N-N bond in other pyrazole structures.[9]
Ring Planarity The pyrazole ring is expected to be essentially planar.Aromatic character of the five-membered heterocycle.
Supramolecular Architecture: Beyond the Molecule

The crystal packing, or how molecules arrange themselves in the solid state, is dictated by intermolecular forces. For halogenated pyrazoles, hydrogen and halogen bonds are the dominant structure-directing interactions.

Recent studies on 4-iodo-1H-pyrazole revealed that, unlike its chloro and bromo analogs which form trimeric motifs, the iodo derivative forms infinite one-dimensional chains (catemers) via N-H···N hydrogen bonds.[10][11][12] This is a crucial insight, as it demonstrates that changing the halogen atom can fundamentally alter the entire supramolecular assembly.[10] In our 4-iodo-5-fluoropyrazole derivative, we can anticipate a rich network of interactions.

  • Hydrogen Bonds : The pyrrole-like N-H group is a strong hydrogen bond donor, while the pyridine-like N2 atom is an excellent acceptor. This interaction is expected to be a primary driver of the crystal packing.[11]

  • Halogen Bonds : The iodine atom at the C4 position possesses a region of positive electrostatic potential (a σ-hole) opposite the C-I bond. This region can interact favorably with a Lewis base, such as the pyridine-like nitrogen atom of an adjacent molecule (C-I···N), forming a strong, directional halogen bond.

  • Other Interactions : Weaker C-H···F interactions and π–π stacking between the pyrazole rings may also contribute to the overall stability of the crystal lattice.

Diagram: Key Intermolecular Interactions

This diagram visualizes the potential non-covalent interactions that direct the crystal packing of 4-iodo-5-fluoropyrazole derivatives.

Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C mol1 H_Bond N-H···N Hydrogen Bond mol2 X_Bond C-I···N Halogen Bond mol3

Caption: Potential hydrogen and halogen bonds in the crystal lattice.

Conclusion: From Structure to Function

The determination of the X-ray crystal structure of a 4-iodo-5-fluoropyrazole derivative provides invaluable, high-resolution data. This structural blueprint is essential for:

  • Rational Drug Design : Visualizing how the molecule might fit into the active site of a protein target and guiding the design of more potent and selective inhibitors.

  • Understanding Physicochemical Properties : Explaining macroscopic properties like melting point, solubility, and stability based on the strength and nature of the intermolecular forces in the crystal lattice.

  • Crystal Engineering : Providing a basis for designing new solid forms (polymorphs, co-crystals) with optimized pharmaceutical properties, such as improved bioavailability or stability.

By integrating robust synthetic protocols with meticulous crystallographic analysis, researchers can unlock the full potential of halogenated pyrazoles as versatile scaffolds for the development of next-generation therapeutics.

References

  • Ilie, M. C., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • J Med Chem. (2004). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain. PubMed.
  • Machulek, A. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. ijprajournal.com.
  • Crystals. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate.
  • Journal of Medicinal Chemistry. (2004). 4,5-Dihydro-1 H- pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain: Synthesis and Structure−Activity Relationships. ResearchGate.
  • IUCrJ. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. National Center for Biotechnology Information.
  • Crystals. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Center for Biotechnology Information.
  • Finet, J.-P., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.
  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.
  • Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. National Center for Biotechnology Information.
  • Journal of Chemical Health Risks. (2024).
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). chromatographyonline.com.
  • BenchChem. (2025). The Crystalline Architecture of 4-Iodopyrazole: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. (2021). SciSpace.
  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility.
  • Journal of Emerging Technologies and Innovative Research. (2024).
  • Oriental Journal of Chemistry. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. orientjchem.org.
  • Harris, K. D. M. (2018). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate.

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Foundational

Predictive Paradigms in Heterocyclic Chemistry: A Computational Guide to the Reactivity of Halogenated Pyrazoles

Executive Summary The rational design of halogenated heterocycles is a cornerstone of modern drug discovery. As a Senior Application Scientist, I approach the functionalization of the pyrazole scaffold not through trial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of halogenated heterocycles is a cornerstone of modern drug discovery. As a Senior Application Scientist, I approach the functionalization of the pyrazole scaffold not through trial and error, but through deterministic quantum mechanical modeling. This whitepaper provides an in-depth, self-validating computational framework for predicting and executing the regioselective halogenation of pyrazoles. By bridging Density Functional Theory (DFT) with bench-level synthetic protocols, this guide empowers researchers to decode the electronic architecture of pyrazoles, predict reactivity using Fukui functions, and validate mechanistic pathways with high-fidelity spectroscopic modeling.

The Pharmacological Imperative & Structural Logic

Pyrazoles are five-membered, π-excess aromatic heterocycles characterized by adjacent pyrrole-like (N1) and pyridine-like (N2) nitrogen atoms[1]. The introduction of halogens onto this scaffold is a critical optimization step in medicinal chemistry. Halogenation enhances molecular lipophilicity, modulates metabolic stability, and enables the formation of highly specific halogen bonds within biological target sites, making halogenated pyrazoles essential intermediates for [2].

The regioselectivity of pyrazole halogenation is fundamentally dictated by its electronic distribution. Electrophilic aromatic substitution (SEAr) predominantly occurs at the C4 position because this carbon consistently hosts the highest electron density[3]. Functionalizing the C3 or C5 positions typically requires sequential halogenation strategies where the C4 position is intentionally blocked (e.g., via iodination) to deactivate it and redirect the electrophile[4].

Quantum Mechanical Foundations: DFT Approaches

Computational chemistry is a predictive framework that establishes the causality behind experimental outcomes[5]. To model pyrazole reactivity accurately, the choice of the DFT functional and basis set must align with the specific physical phenomenon being investigated.

  • Thermodynamics & Spectroscopy: The B3LYP functional paired with a 6-311++G(d,p) basis set remains the gold standard for optimizing molecular geometries and predicting IR/NMR spectra[2].

  • Mechanistic Pathways: When modeling transition states during halogen transfer (e.g., using N-halosuccinimides), dispersion-corrected functionals like ωB97X-D are mandatory. These functionals, combined with a Conductor-like Polarizable Continuum Model (C-PCM), accurately capture the transient non-covalent interactions and solvent effects critical to the reaction[3].

Table 1: Validated DFT Methodologies for Pyrazole Halogenation
ObjectiveRecommended FunctionalBasis SetSolvation ModelCausal Justification
Geometry & Spectroscopy B3LYP6-311++G(d,p)Gas Phase / IEFPCMBalances computational cost with highly accurate NMR/IR predictions.
Halogen Transfer TS ωB97X-D6-31G* to def2-TZVPC-PCMCaptures dispersion interactions critical for halogen bonding and SEAr.
Reactivity Descriptors M06-2X6-311+G(d,p)SMDHigh accuracy for main-group thermochemistry and electron density mapping.

Predictive Reactivity Framework: Fukui Functions & ALIE

Before setting up a reaction in the fume hood, computational descriptors must be utilized to predict the exact site of functionalization.

  • Fukui Functions ( f− ): These indices quantify the change in electron density at specific atomic sites when an electron is removed. In unsubstituted pyrazoles, the C4 carbon consistently exhibits the highest f− value, mathematically validating its susceptibility to electrophilic attack[4].

  • Average Localized Ionization Energy (ALIE): ALIE maps visualize the energy required to extract an electron from a specific point on the molecular surface. ALIE minima pinpoint the exact spatial coordinates where an electrophile (such as a halonium ion) will experience the lowest energy barrier for approach[2].

Workflow N1 1. Geometry Optimization (B3LYP/6-311++G**) N2 2. Frequency Calculation (Minima Verification) N1->N2 Converged N3 3. Reactivity Descriptors (Fukui, ALIE, MEP) N2->N3 Zero Imaginary Freqs N4 4. Transition State Search (QST3 / Berny Algorithm) N2->N4 Mechanistic Study N5 5. IRC Validation (Connecting Minima) N4->N5 One Imaginary Freq

Caption: Computational workflow for validating pyrazole reactivity and reaction mechanisms.

Mechanistic Case Study: Regioselective Halogenation

In standard bench settings, often proceeds rapidly at the C4 position via a classic SEAr mechanism[3]. The computational modeling of this pathway reveals that the activation energy barrier is significantly lowered by the formation of a Wheland intermediate.

In cases of tandem or sequential halogenation (e.g., synthesizing 3-bromo-4-iodo-1-methyl-1H-pyrazole), the initial iodination at C4 alters the molecular orbital landscape. The electron-withdrawing iodine atom deactivates C4, forcing the Highest Occupied Molecular Orbital (HOMO) coefficients to shift toward the C3 and C5 positions, thereby directing the subsequent bromination[4].

SEAr Substrate 1H-Pyrazole (HOMO at C4) Wheland Wheland Intermediate (C4-Cation) Substrate->Wheland SEAr Attack Electrophile Electrophile (e.g., NBS) Electrophile->Wheland Halogen Transfer Deprotonation Deprotonation (Aromatization) Wheland->Deprotonation Base/Solvent Product 4-Halo-pyrazole Deprotonation->Product Final Yield

Caption: Electrophilic Aromatic Substitution (SEAr) pathway for regioselective C4 halogenation.

Spectroscopic Validation: Bridging Computation and Experiment

A robust computational protocol must be self-validating against empirical data. Modulating the pyrazole ring with halogens yields counterintuitive spectroscopic trends regarding N-H acidity. While classical inductive logic suggests that electron-donating groups decrease acidity, both demonstrate that electron-donating peripheral substituents actually increase N-H acidity[1].

For the 4-halogenated series, the most electronegative substituent (Fluorine) exhibits the highest N-H stretching frequency and the most upfield ¹H-NMR chemical shift. Conversely, Iodine exhibits the lowest N-H stretch and the most downfield shift[1].

Table 2: Spectroscopic Properties of 4-Halogenated-1H-pyrazoles
Substituent (C4)ElectronegativityN-H Stretching Freq (IR)¹H-NMR Shift (N-H)Supramolecular Motif
Fluorine (-F) HighestHighest (~3400 cm⁻¹)Most UpfieldCatemer
Chlorine (-Cl) HighIntermediateIntermediateTrimer
Bromine (-Br) MediumIntermediateIntermediateTrimer
Iodine (-I) LowestLowest (~3100 cm⁻¹)Most DownfieldCatemer

Step-by-Step Computational Protocol: A Self-Validating System

To ensure trustworthiness and strict reproducibility, researchers must adhere to the following causal workflow for modeling pyrazole halogenation:

Step 1: System Preparation & Solvation Construct the 1H-pyrazole derivative. Because halogenation involves charged intermediates (Wheland complexes), define the solvent environment using an implicit model (e.g., C-PCM for acetonitrile) to stabilize ionic separation[3].

Step 2: Geometry Optimization Execute an optimization run using B3LYP/6-311++G(d,p). Causality: The diffuse functions (++) are critical for accurately modeling the lone pairs on the nitrogen and halogen atoms.

Step 3: Frequency Verification (The First Validation Check) Perform a vibrational frequency calculation on the optimized geometry. Causality Check: The output must yield zero imaginary frequencies . This mathematically proves the structure resides in a true local minimum on the potential energy surface[2].

Step 4: Descriptor Calculation Generate the wavefunction file. Utilize population analysis tools (e.g., Multiwfn) to calculate Fukui indices based on Hirshfeld charges. Map the ALIE to predict the exact atomic site of halogenation[4].

Step 5: Transition State (TS) Search Model the approach of the halogenating agent. Use the Berny algorithm (QST3) to locate the TS. Causality Check: The TS must possess exactly one imaginary frequency , corresponding directly to the vibrational mode of the forming C-X bond and the breaking N-X bond[5].

Step 6: Intrinsic Reaction Coordinate (IRC) Validation Run an IRC calculation. Causality Check: This step is non-negotiable. The IRC must definitively trace the reaction path downhill from the TS in both directions, proving that the identified TS physically connects the pre-reaction complex to the correct [6].

Conclusion

The functionalization of halogenated pyrazoles is no longer constrained by empirical guesswork. By leveraging rigorous DFT methodologies, predicting reactivity via Fukui/ALIE descriptors, and enforcing strict self-validating checks (IRC and frequency analyses), scientists can rationally design highly regioselective halogenation protocols. This integrated approach accelerates drug discovery pipelines by ensuring that bench-level syntheses are grounded in unassailable quantum mechanical logic.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI Crystals URL:[Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations Source: Eurasian Journal of Science and Engineering URL:[Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines Source: ACS Omega URL:[Link]

Sources

Exploratory

Strategic Biological Screening of Functionalized Pyrazoles: A Technical Guide to Hit Triage and Assay Validation

The Rationale: Scaffold Significance and Structural Dynamics The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. More than 40 FDA-a...

Author: BenchChem Technical Support Team. Date: March 2026

The Rationale: Scaffold Significance and Structural Dynamics

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. More than 40 FDA-approved drugs contain a pyrazole core, including the blockbuster anti-inflammatory Celecoxib and the oncology therapeutic Crizotinib[1].

The true power of the pyrazole scaffold lies in its amenability to functionalization. By strategically decorating the N1, C3, C4, or C5 positions with specific moieties, researchers can radically alter the molecule's pharmacokinetic profile and target affinity. For example, the introduction of a sulfonamide ( −SO2​NH2​ ) group is a well-documented strategy to transition a generic pyrazole into a highly selective Cyclooxygenase-2 (COX-2) inhibitor[2]. Conversely, 5-amino functionalization often shifts the biological profile toward antimicrobial efficacy by disrupting bacterial cell walls or DNA gyrase[3].

When evaluating a newly synthesized library of functionalized pyrazoles, a "shotgun" approach to biological testing leads to high false-positive rates and wasted resources. As scientists, we must implement a logical, self-validating screening cascade.

ScreeningWorkflow Library Functionalized Pyrazole Library (N-substituted, 3/5-aryl) MTT Cytotoxicity Screening (MTT Assay) Library->MTT Primary Screen Tox High Toxicity (Oncology Hit) MTT->Tox IC50 < 10 µM Safe High Viability (Safe Scaffold) MTT->Safe IC50 > 100 µM Lead Lead Optimization (SAR Analysis) Tox->Lead Selective Cytotoxicity COX Enzyme Inhibition (COX-1 / COX-2) Safe->COX Anti-inflammatory Micro Antimicrobial Screening (MIC / MBC) Safe->Micro Anti-infective COX->Lead High SI Index Micro->Lead Broad Spectrum

Logical workflow for preliminary biological screening of pyrazoles.

Protocol I: Establishing Baselines via Cellular Viability (MTT Assay)

The Causality: Why perform cytotoxicity screening before target-specific assays? If a pyrazole derivative is highly cytotoxic, it will induce cell death in downstream cell-based inflammatory or infectious models. This cell death is frequently misinterpreted as "anti-inflammatory" or "antimicrobial" activity—a classic false positive.

The MTT assay measures metabolic activity. Viable cells possess active mitochondrial NAD(P)H -dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[4]. Dead cells lose this enzymatic activity.

Self-Validating System: This protocol requires three internal controls:

  • Vehicle Control (DMSO < 0.5%): Proves the solvent is not causing cell death.

  • Positive Control (Doxorubicin): Validates the assay's sensitivity to detect toxicity.

  • Background Blank (Media + MTT): Corrects for spontaneous reduction of MTT by media components (e.g., phenol red).

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., RAW 264.7 macrophages for inflammation models) at a density of 1×104 cells/well in a 96-well flat-bottom microplate. Avoid perimeter wells to prevent the "edge effect" (evaporation variance). Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions of the functionalized pyrazoles in serum-free media (serum proteins can bind the drug, artificially lowering the effective concentration). Treat cells with concentrations ranging from 1 µM to 200 µM. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to lyse the cells and dissolve the crystals.

  • Quantification: Place the plate on an orbital shaker for 15 minutes. Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract cellular debris background) using a microplate reader.

Protocol II: Target-Specific Enzyme Inhibition (COX-1 / COX-2)

The Causality: Pyrazole derivatives are heavily investigated as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The goal is to inhibit COX-2 (induced during inflammation) without inhibiting COX-1 (constitutively expressed for gastric mucosal protection). Functionalizing the pyrazole core with a bulky, hydrophilic sulfonamide group allows the molecule to anchor into a secondary side pocket containing Arg120—a structural feature present in COX-2 but sterically blocked in COX-1[5].

COX2Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme (Arg120 Pocket) AA->COX2 Substrate Binding PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Enzymatic Conversion Pyrazole Pyrazole Derivative (-SO2NH2 functionalized) Pyrazole->COX2 Competitive Inhibition (Blocks Active Site)

Mechanism of COX-2 inhibition by sulfonamide-functionalized pyrazoles.

Self-Validating System: Parallel testing against both recombinant COX-1 and COX-2 enzymes is mandatory to calculate the Selectivity Index (SI). Celecoxib must be run concurrently as a benchmark.

Step-by-Step Methodology
  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 1 µM hematin (an essential cofactor for cyclooxygenase activity).

  • Pre-Incubation: Add the pyrazole compounds (at varying concentrations) to the enzyme solutions. Incubate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium within the active site.

  • Reaction Initiation: Add 10 µM of arachidonic acid to initiate the catalytic conversion to Prostaglandin G2/H2, which is rapidly converted to PGE2​ .

  • Termination: Stop the reaction after exactly 2 minutes by adding 1M HCl and stannous chloride (to stabilize the prostaglandins).

  • EIA Quantification: Quantify the generated PGE2​ using a competitive Enzyme Immunoassay (EIA). Calculate the IC50​ values and derive the Selectivity Index ( SI=IC50​ COX-1/IC50​ COX-2 ).

Protocol III: Antimicrobial Susceptibility (Broth Microdilution)

The Causality: If a pyrazole derivative lacks anti-inflammatory potential but exhibits low host-cell cytotoxicity, it is triaged into antimicrobial screening. Highly functionalized pyrazoles (particularly 5-amino derivatives) have shown efficacy against multidrug-resistant (MDR) strains by interfering with bacterial membrane integrity[3].

Self-Validating System: The assay must include a Sterility Control (media only, proving no contamination), a Growth Control (media + bacteria, proving viability), and a Reference Standard (e.g., Ciprofloxacin).

Step-by-Step Methodology
  • Inoculum Standardization: Grow bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to achieve a final inoculum of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrazole compounds in MHB (ranging from 128 µg/mL to 0.25 µg/mL).

  • Inoculation & Incubation: Add the standardized bacterial suspension to the wells. Incubate statically at 37°C for 18–24 hours.

  • Visualization: Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity. The lowest concentration remaining blue is recorded as the Minimum Inhibitory Concentration (MIC).

Quantitative Data Synthesis & Hit Triage

To effectively triage hits, experimental data must be aggregated to identify Structure-Activity Relationships (SAR). The table below demonstrates how functionalization dictates the biological fate of the pyrazole core.

Table 1: Representative Screening Data for Functionalized Pyrazoles

Compound IDC4/C5 SubstitutionMTT Viability ( IC50​ , µM)COX-1 ( IC50​ , µM)COX-2 ( IC50​ , µM)Selectivity Index (SI)S. aureus MIC (µg/mL)Triage Decision
PYZ-01 Unsubstituted>20014.2012.501.1>128Inactive Scaffold
PYZ-02 p-Methylphenyl15018.504.204.464Weak Modulator
PYZ-03 p-Sulfonamide>200>50.000.15>333.3 >128Lead: Anti-inflammatory
PYZ-04 5-Amino8522.1018.401.28 Lead: Antimicrobial
Celecoxib Control>200>50.000.13>384.6N/AAssay Validated
Cipro ControlN/AN/AN/AN/A0.5Assay Validated

Analysis: PYZ-03 demonstrates that sulfonamide functionalization drastically increases COX-2 selectivity without compromising host cell viability, making it a prime candidate for in vivo inflammatory models. Conversely, PYZ-04's 5-amino group shifts the molecule's affinity entirely toward bacterial disruption.

References

  • Source: MDPI (Molecules)
  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL
  • Source: Dovepress (Drug Design, Development and Therapy)
  • Title: MTT assay protocol Source: Abcam URL
  • Source: NIH / PMC (Pharmaceutics)

Sources

Protocols & Analytical Methods

Method

Sonogashira reaction of 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole

Application Notes & Protocols Topic: Sonogashira Reaction of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole Abstract: This document provides a comprehensive guide to performing the Sonogashira cross-coupling reaction using...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Sonogashira Reaction of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole

Abstract: This document provides a comprehensive guide to performing the Sonogashira cross-coupling reaction using 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole as the electrophilic partner. Pyrazole-containing molecules are of paramount importance in medicinal chemistry, and the Sonogashira reaction offers a powerful and versatile method for C(sp²)-C(sp) bond formation, enabling the synthesis of complex molecular architectures for drug discovery and development.[1][2] This guide details the underlying mechanism, offers critical insights into reaction optimization, and presents a robust, step-by-step protocol suitable for researchers in synthetic and medicinal chemistry.

Scientific Foundation and Strategic Considerations

The Sonogashira reaction is a cornerstone of modern organic synthesis, facilitating the coupling of a terminal alkyne with an aryl or vinyl halide.[3][4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild amine base.[5] Its reliability, mild reaction conditions, and tolerance of a wide range of functional groups have cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3]

Our substrate, 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole , is a highly functionalized heterocyclic building block. Several features make it an excellent candidate for Sonogashira coupling:

  • Highly Reactive C-I Bond: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling, generally following the trend I > OTf > Br >> Cl. This allows for coupling under mild conditions, often at room temperature, which helps to preserve sensitive functional groups elsewhere in the molecule.[3][4][6]

  • N-Alkylated Pyrazole Core: The pyrazole nitrogen is substituted with an ethyl group, precluding the presence of an acidic N-H proton. This is advantageous as an unprotected N-H can coordinate to the metal catalyst or react with the base, complicating the reaction. In cases with unprotected pyrazoles, N-protection is a common prerequisite.[1]

  • Electronic Environment: The pyrazole ring is inherently electron-rich. The substituents—an electron-donating methyl group at C3, an electron-donating ethyl group at N1, and a strongly electron-withdrawing fluoro group at C5—create a unique electronic profile. The fluorine atom's inductive effect can influence the electron density of the ring and the reactivity of the adjacent C4-I bond, though this is generally not a barrier to the oxidative addition step with a reactive C-I bond.[7][8]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via two interconnected catalytic cycles, one for palladium and one for copper.[5][9] Understanding this mechanism is crucial for troubleshooting and optimization.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-determining step for less reactive halides, but is typically fast for iodides.[5]

    • Transmetalation: The copper acetylide (formed in the copper cycle) transfers its alkyne group to the palladium center, regenerating the copper(I) catalyst.

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyrazole product and regenerate the active Pd(0) catalyst, which re-enters the cycle.

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: The amine base deprotonates the terminal alkyne, which is made more acidic by its coordination to copper, forming a copper(I) acetylide intermediate. This species is now primed for the transmetalation step.[3]

Sonogashira_Cycle Diagram 1: The Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Intermediate R¹-Pd(II)L₂-I Pd0->Pd_Intermediate Oxidative Addition Coupled_Pd R¹-Pd(II)L₂-C≡CR² Pd_Intermediate->Coupled_Pd Transmetalation Coupled_Pd->Pd0 Reductive Elimination Product R¹-C≡CR² (Product) Coupled_Pd->Product Pyrazole R¹-I (Iodo-Pyrazole) Pyrazole->Pd_Intermediate CuI Cu(I) Cu_Acetylide Cu-C≡CR² CuI->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->Pd_Intermediate Alkyne H-C≡CR² (Alkyne) Alkyne->Cu_Acetylide

Diagram 1: The Sonogashira Catalytic Cycle

A primary side reaction is the Glaser homocoupling of the terminal alkyne, which is promoted by the copper co-catalyst in the presence of oxygen.[10] Therefore, maintaining an inert, oxygen-free atmosphere is critical for achieving high yields of the desired cross-coupled product. For particularly sensitive substrates, a copper-free protocol may be considered.[3][10]

Experimental Protocol: Sonogashira Coupling

This protocol provides a reliable starting point for the coupling of 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole with a generic terminal alkyne.

Materials and Reagents
ReagentSuggested GradeNotes
1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole>97% puritySubstrate. Ensure it is dry.
Terminal Alkyne (e.g., Phenylacetylene)>98% purityCoupling partner. Should be passed through a short plug of basic alumina if aged.
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]Catalyst gradeStable Pd(II) precatalyst. Can be handled in air for short periods.
Copper(I) Iodide (CuI)>98% purityCo-catalyst. Should be a light-colored powder. Dark coloration indicates oxidation.
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Anhydrous, >99%Serves as both the base and solvent. Must be rigorously degassed before use.
Tetrahydrofuran (THF)AnhydrousOptional co-solvent, may improve solubility. Must be degassed.
Ethyl Acetate, HexanesACS GradeFor work-up and chromatography.
Celite® 545---For filtration.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeFor drying organic layers.
Argon (Ar) or Nitrogen (N₂)High PurityFor maintaining an inert atmosphere.
Recommended Reaction Parameters

The following table outlines the standard stoichiometry for the reaction.

ComponentEquivalentsMol %
1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole1.0---
Terminal Alkyne1.2 - 1.5---
PdCl₂(PPh₃)₂0.022 mol%
CuI0.044 mol%
TriethylamineSolvent---
Step-by-Step Procedure

Workflow Diagram 2: Experimental Workflow start Start setup 1. Setup - Add solids (Pyrazole, Pd/Cu catalysts) to a dry, N₂-flushed flask. start->setup degas 2. Inert Atmosphere - Evacuate and backfill flask with Argon (3x cycle). setup->degas add_liquids 3. Add Liquids - Add degassed Et₃N via syringe. - Add terminal alkyne dropwise. degas->add_liquids react 4. Reaction - Stir at room temperature (20-25 °C). - Monitor by TLC/LC-MS. add_liquids->react workup 5. Work-up - Dilute with EtOAc. - Filter through Celite. - Wash with H₂O and brine. react->workup purify 6. Purification - Dry organic layer (MgSO₄). - Concentrate in vacuo. - Purify via column chromatography. workup->purify end Final Product purify->end

Diagram 2: Experimental Workflow
  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask with septa. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Through a septum, add degassed triethylamine via syringe to form a stirrable slurry (approx. 0.1 M concentration with respect to the pyrazole). Begin vigorous stirring.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe over 2-3 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (20-25 °C). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS, typically every 1-2 hours. The reaction is often complete within 4-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[11]

  • Quenching and Filtration: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate. Filter the suspension through a short pad of Celite® to remove the palladium and copper salts. Wash the pad with additional ethyl acetate.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure alkynylated pyrazole product.

Troubleshooting and Optimization

Even robust reactions can encounter issues. This guide provides solutions to common challenges.[10][12]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0); catalyst decomposed by oxygen.- Ensure rigorous degassing of solvents and reagents.[10]- Use a fresh, high-quality catalyst.- Consider adding a small amount of a phosphine ligand like PPh₃ (2-4 mol%) to aid catalyst stability.
Poor Substrate Reactivity: Although unlikely for an iodide, impurities in starting material can inhibit catalysis.- Re-purify the iodo-pyrazole or terminal alkyne if purity is questionable.
Significant Homocoupling Oxygen in Headspace: O₂ promotes the oxidative Glaser coupling of the alkyne.- Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).[10]- Maintain a positive pressure of inert gas throughout the reaction.
High Copper Concentration / Temperature: Can accelerate the homocoupling pathway.- Reduce CuI loading to 1-2 mol%.- Run the reaction at room temperature or below.- Most Effective: Switch to a copper-free protocol, which may require a different ligand (e.g., XPhos) and base (e.g., Cs₂CO₃).[10]
Formation of Byproducts Dehalogenation: The iodo-pyrazole is reduced to the corresponding H-pyrazole.- This can sometimes occur with certain amine bases or at elevated temperatures. Ensure the reaction is not overheated. Consider screening other bases like diisopropylethylamine (DIPEA).
Reaction Stalls Catalyst Deactivation: The active catalyst has precipitated or decomposed over time.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]

  • Ciambrone, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Ansari, M. A., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 258-293. [Link]

  • Manetti, F., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Il Farmaco, 56(9), 641-649. [Link]

  • Babu, S. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13, 4424-4448. [Link]

  • Jean, L., et al. (2018). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 11(4), 121. [Link]

  • Wang, Z., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(4), 3015-3027. [Link]

  • Chen, K., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Sieroń, L., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5, 29331-29339. [Link]

  • Sharma, R., & Kumar, R. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen, 14(10), e202500123. [Link]

  • Marziale, A. N. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Johnson, M. T., et al. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]

  • Wang, X., et al. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Organic Letters. [Link]

  • Paomephan, P., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(7), 1162–1169. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1606-1615. [Link]

  • Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(30), 8823-8827. [Link]

  • Silva, V. L. M., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1234. [Link]

  • CN102432578A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents. (n.d.).
  • Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9, 4804. [Link]

  • Tyagi, B., et al. (2016). One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization. Catalysis Science & Technology, 6, 6448-6461. [Link]

  • Moskalenko, M. A., et al. (2021). A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines. Beilstein Journal of Organic Chemistry, 17, 1632-1639. [Link]

  • Sargsyan, M. D., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Chemistry of Heterocyclic Compounds, 57, 225-230. [Link]

Sources

Application

Application Note: High-Yield Preparation of 4-Alkynyl-1-ethyl-1H-pyrazoles via Palladium-Catalyzed Sonogashira Cross-Coupling

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The 1-ethyl-1H-pyrazole scaffold is a privileged pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The 1-ethyl-1H-pyrazole scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, COX-2 inhibitors, and novel agrochemicals. Specifically, functionalization at the C4 position with alkynyl groups provides a critical vector for extending structure-activity relationships (SAR) or serving as a handle for subsequent click chemistry (CuAAC) and cycloaromatization[1].

Historically, 4-alkynylpyrazoles were accessed via multi-step cycloadditions of diazomethane with acetylenes or through the volatile heterocyclization of diazonium salts[2],[3]. However, modern synthetic paradigms dictate that palladium-catalyzed cross-coupling offers superior regiocontrol, scalability, and yield[4]. This application note details a highly optimized, self-validating protocol for the synthesis of 4-alkynyl-1-ethyl-1H-pyrazoles via the Sonogashira cross-coupling of 4-iodo-1-ethyl-1H-pyrazole with terminal alkynes[5].

Mechanistic Rationale & Substrate Design

As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the electronic nature of your heterocycle. The pyrazole ring is a π-excessive aromatic system, making the C4 position highly electron-rich.

Why 4-Iodo over 4-Bromo? While electrophilic halogenation at C4 is facile, the resulting electron density severely retards the oxidative addition of Palladium(0) into a C-Br or C-Cl bond. Aryl iodides possess a significantly lower bond dissociation energy (~65 kcal/mol vs. ~81 kcal/mol for C-Br). Consequently, 4-iodo-1-ethyl-1H-pyrazole is the strictly preferred electrophile, allowing oxidative addition to proceed rapidly at mild temperatures (65 °C)[5],[6].

The Role of N-Alkylation: The ethyl group at N1 serves a dual purpose:

  • Regiochemical Locking: It prevents annular tautomerization, ensuring that the coupling occurs cleanly without forming regioisomeric mixtures.

  • Solubility: It significantly enhances the lipophilicity of the pyrazole, ensuring complete dissolution in ethereal solvents like Tetrahydrofuran (THF), which is critical for maintaining a homogeneous catalytic cycle.

G Pd_pre Pd(II) Precatalyst Reduction Pd_0 Pd(0) Active Species Pd_pre->Pd_0 Base/Alkyne OxAdd Oxidative Addition (Insertion into C-I bond) Pd_0->OxAdd 4-Iodo-1-ethyl-1H-pyrazole TransMet Transmetalation (Cu-acetylide transfer) OxAdd->TransMet Cu-Acetylide RedElim Reductive Elimination (Product Formation) TransMet->RedElim Isomerization RedElim->Pd_0 Regeneration Product 4-Alkynyl-1-ethyl-1H-pyrazole RedElim->Product Release

Fig 1. Sonogashira catalytic cycle for 4-alkynyl-1-ethyl-1H-pyrazole synthesis.

Reaction Optimization Data

To establish a trustworthy protocol, we must evaluate the causality of our reagent choices. The table below summarizes the optimization landscape for coupling 4-iodo-1-ethyl-1H-pyrazole with a standard terminal alkyne (e.g., phenylacetylene)[5],[1].

EntryPalladium Catalyst (mol%)Co-Catalyst (mol%)Solvent / Base SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh3)4 (5%)CuI (5%)DMF / K2CO3801645%Significant dehalogenation observed[4].
2PdCl2(PPh3)2 (5%)CuI (5%)THF / Et3N (1:1)252430%Sluggish oxidative addition at room temp.
3PdCl2(PPh3)2 (1%)CuI (1%)THF / Et3N (1:1)652462%Catalyst starvation; incomplete conversion[1].
4 PdCl2(PPh3)2 (5%) CuI (5%) THF / Et3N (1:1) 65 12 88% Optimal conditions; rapid conversion, no diyne.

Standard Operating Protocol (SOP)

Reagents and Materials
  • Substrate: 4-Iodo-1-ethyl-1H-pyrazole (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.05 mmol, 5 mol%)

  • Co-catalyst: Copper(I) iodide [CuI] (0.05 mmol, 5 mol%)

  • Solvent/Base: Tetrahydrofuran (THF) / Triethylamine (Et3N) (1:1 v/v, 4.0 mL total), rigorously degassed.

Step-by-Step Methodology

Step 1: System Preparation & Degassing

  • Equip a 10 mL Schlenk tube with a magnetic stir bar.

  • Add 4-iodo-1-ethyl-1H-pyrazole (1.0 mmol), PdCl2(PPh3)2 (5 mol%), and CuI (5 mol%) to the tube.

  • Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfilling. Note: Oxygen exclusion is critical to prevent Cu-mediated Glaser homocoupling of the alkyne.

Step 2: Reagent Addition

  • In a separate dry flask, prepare a 1:1 mixture of anhydrous THF and Et3N. Sparge the mixture with argon for 15 minutes.

  • Using a gas-tight syringe, transfer 4.0 mL of the degassed THF/Et3N mixture into the Schlenk tube.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe. The solution will typically transition from yellow to a dark amber/brown as the active Pd(0) and Cu-acetylide species form.

Step 3: Catalytic Coupling

  • Replace the septum with a Teflon screw cap under a positive flow of argon.

  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 65 °C.

  • Stir vigorously (800 rpm) for 12 hours. The precipitation of triethylammonium iodide (Et3N·HI) as a white/yellowish solid is a visual indicator of reaction progress.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the insoluble Et3N·HI salts and spent catalyst. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH4Cl (2 × 15 mL) to remove residual copper, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 7:3 depending on alkyne polarity).

  • Isolate the 4-alkynyl-1-ethyl-1H-pyrazole and dry under high vacuum.

Workflow Step1 Reagent Prep & Degassing Step2 Catalyst Addition Step1->Step2 Step3 Heating (65°C, 12h) Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Silica Gel Purification Step4->Step5

Fig 2. Experimental workflow for the Sonogashira cross-coupling protocol.

Troubleshooting & Analytical Validation (Self-Validating System)

To ensure trustworthiness in your results, utilize the following diagnostic checks:

  • Problem: High levels of Diyne (Homocoupling Byproduct)

    • Causality: The presence of O2 oxidizes the Cu(I)-acetylide intermediate to Cu(II), triggering Glaser coupling.

    • Solution: Ensure rigorous freeze-pump-thaw degassing of solvents. If the alkyne is highly prone to homocoupling, add it slowly via a syringe pump over 2 hours into the heated reaction mixture.

  • Problem: Incomplete Conversion (Starting Material Recovery)

    • Causality: Catalyst deactivation or insufficient basicity.

    • Solution: Verify the quality of PdCl2(PPh3)2. If the reaction stalls, spiking an additional 2 mol% of Pd catalyst and 2 mol% CuI can push the reaction to completion.

  • Analytical Signatures (1H NMR):

    • The successful formation of the product is easily verified by the disappearance of the terminal alkyne proton (typically ~3.0 ppm) and the preservation of the pyrazole core protons. The N-ethyl group will present as a distinct triplet (~1.5 ppm, 3H) and a quartet (~4.1 ppm, 2H). The C3 and C5 protons of the pyrazole will appear as two distinct singlets in the aromatic region (7.4 - 8.0 ppm), confirming the regiochemistry of the C4 substitution.

References

  • Beilstein Journal of Organic Chemistry Title: Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents Source: Beilstein J. Org. Chem. 2017, 13, 895–902. URL:[Link]

  • HETEROCYCLES Title: Microwave-Assisted Selective Synthesis of 2H-Indazoles via Double Sonogashira Coupling of 3,4-Diiodopyrazoles Source: HETEROCYCLES, Vol. 81, No. 7, 2010. URL:[Link]

  • Advances in Heterocyclic Chemistry Title: Synthesis and properties of acetylenic derivatives of pyrazoles Source: Advances in Heterocyclic Chemistry 82:1-99, January 2002. URL:[Link]

  • European Journal of Organic Chemistry Title: New Application of Heterocyclic Diazonium Salts: Synthesis of New Pyrazolo[3,4‐d][1,2,3]triazin‐4‐ones Source: ResearchGate (Eur. J. Org. Chem), 2023. URL:[Link]

Sources

Method

Application Notes and Protocols for the Purification of Halogenated Pyrazole Compounds by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity in Halogenated Pyrazole Scaffolds Halogenated pyrazoles are a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Halogenated Pyrazole Scaffolds

Halogenated pyrazoles are a cornerstone of modern medicinal chemistry and drug development. Their unique structural motifs are found in a wide array of clinically significant pharmaceuticals, including anti-inflammatory agents like celecoxib, and various compounds with anti-tumor and antimicrobial properties.[1][2][3] The introduction of halogen atoms into the pyrazole ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5]

Given their potent biological activities, the absolute purity of these compounds is paramount. Even minute impurities can lead to erroneous biological data, side effects, or reduced therapeutic efficacy. Column chromatography stands as a fundamental and indispensable technique for the purification of these valuable compounds, enabling the isolation of the target molecule from unreacted starting materials, byproducts, and other impurities.[6][7] This guide provides a comprehensive overview of the principles and a detailed protocol for the successful purification of halogenated pyrazole compounds using column chromatography, with a focus on practical application and troubleshooting.

I. Foundational Principles: The Science of Separation

Column chromatography operates on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase and a mobile phase.[8]

  • The Stationary Phase: Typically a solid adsorbent with a high surface area, such as silica gel or alumina. For the separation of moderately polar halogenated pyrazoles, silica gel is the most common choice due to its slightly acidic nature.[7][8]

  • The Mobile Phase (Eluent): A solvent or a mixture of solvents that flows through the stationary phase, carrying the sample components along with it. The polarity of the mobile phase is a critical parameter that dictates the rate at which compounds travel through the column.[9]

Compounds with a stronger affinity for the stationary phase will move more slowly, while those with a higher affinity for the mobile phase will travel faster, thus achieving separation.[8] The polarity of halogenated pyrazoles can vary significantly based on the nature and position of the halogen substituent and other functional groups present in the molecule.

The Crucial Role of Thin-Layer Chromatography (TLC) in Method Development

Before proceeding to column chromatography, it is essential to optimize the separation conditions using Thin-Layer Chromatography (TLC).[10] TLC provides a rapid and cost-effective way to screen various solvent systems (mobile phases) to achieve the best possible separation. The ideal solvent system for column chromatography is one that results in a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate, with clear separation from impurities.[10]

II. Strategic Selection of Chromatographic Conditions

The success of any purification by column chromatography hinges on the judicious selection of the stationary and mobile phases.

Stationary Phase Selection
Stationary PhasePropertiesBest Suited For
Silica Gel (SiO₂) Slightly acidic, highly polar.General purpose purification of most halogenated pyrazoles.[7]
Alumina (Al₂O₃) Available in acidic, neutral, or basic forms.Separation of less polar compounds or when silica gel's acidity causes degradation.[9]
Reversed-Phase Silica (e.g., C18) Non-polar stationary phase.Purification of highly polar or water-soluble halogenated pyrazoles.

Expert Tip: For basic halogenated pyrazoles that may interact strongly with the acidic silanol groups on silica gel, leading to tailing peaks, deactivating the silica gel with a small amount of a basic modifier like triethylamine (Et₃N) in the eluent can significantly improve the separation.[11]

Mobile Phase Optimization

The choice of the mobile phase is critical and is guided by the principle of "like dissolves like." A solvent system is chosen to provide differential migration of the target compound and its impurities. A common starting point for the purification of halogenated pyrazoles is a mixture of a non-polar solvent and a more polar solvent.[10]

Non-Polar SolventsPolar Solvents
HexaneEthyl Acetate
HeptaneDichloromethane
CyclohexaneAcetone
TolueneMethanol

Gradient Elution: For complex mixtures with components of widely differing polarities, a gradient elution strategy is often employed. This involves starting with a less polar solvent system and gradually increasing its polarity over the course of the separation.[9] This allows for the efficient elution of all components in a reasonable time frame.

III. Detailed Protocol for Purification of a Halogenated Pyrazole Compound

This protocol provides a step-by-step guide for the purification of a hypothetical halogenated pyrazole compound using silica gel column chromatography.

Step 1: Preparation and Dry Loading
  • Solvent System Selection via TLC: As previously discussed, identify an optimal solvent system using TLC that provides good separation and an Rf value of 0.2-0.4 for the target compound.[10] A common system for many halogenated pyrazoles is a mixture of hexane and ethyl acetate.[10][12]

  • Sample Preparation: Dissolve the crude halogenated pyrazole compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorption onto Silica Gel: To the dissolved sample, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

  • Solvent Removal: Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This "dry loading" technique generally leads to better resolution than loading the sample as a concentrated solution.

Step 2: Column Packing

There are two primary methods for packing a chromatography column: dry packing and wet packing. Wet packing is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, which can lead to poor separation.

  • Column Preparation: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the plug.

  • Slurry Preparation: In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Packing the Column: Carefully pour the slurry into the column. Allow the silica gel to settle, and continuously tap the column gently to ensure even packing.

  • Equilibration: Once the column is packed, add a layer of sand on top of the silica bed to prevent disturbance during solvent addition. Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top layer of sand. Never let the column run dry.

Step 3: Loading the Sample and Elution
  • Sample Loading: Carefully add the dry-loaded sample onto the top of the packed column.

  • Elution: Gently add the eluent to the top of the column, taking care not to disturb the sand layer. Open the stopcock and begin collecting fractions in test tubes or flasks.

  • Gradient Elution (if necessary): If a gradient elution is being used, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.[9]

Step 4: Fraction Collection and Analysis
  • Fraction Collection: Collect fractions of a consistent volume.

  • TLC Analysis: Monitor the composition of the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the optimized solvent system.

  • Pooling of Pure Fractions: Identify the fractions containing the pure desired compound and combine them.

Step 5: Solvent Removal and Purity Assessment
  • Solvent Evaporation: Remove the solvent from the pooled pure fractions using a rotary evaporator.

  • Final Drying: Dry the purified compound under high vacuum to remove any residual solvent.

  • Purity Confirmation: Assess the purity of the final product using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]

IV. Visualizing the Workflow

A well-structured workflow is crucial for reproducible results.

Purification_Workflow cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_analysis Analysis & Final Product TLC TLC for Solvent System Optimization Sample_Prep Sample Preparation & Dry Loading TLC->Sample_Prep Determines Eluent Column_Packing Column Packing (Wet Method) Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identifies Pure Fractions Solvent_Removal Solvent Removal Pooling->Solvent_Removal Purity_Assessment Purity Assessment (HPLC, NMR, etc.) Solvent_Removal->Purity_Assessment

Caption: Workflow for the purification of halogenated pyrazoles.

V. Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following table outlines common problems and their solutions.

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation/Resolution - Inappropriate solvent system. - Improperly packed column (channeling). - Column overloading.- Re-optimize the solvent system using TLC. - Repack the column carefully, ensuring a uniform bed. - Reduce the amount of sample loaded onto the column.
Tailing Peaks - Strong interaction between a basic compound and acidic silica gel. - Presence of highly polar impurities.- Add a small amount of triethylamine or ammonia to the eluent.[11] - Consider using a different stationary phase like alumina.
Compound Stuck on the Column - The eluent is not polar enough. - The compound is too polar for the chosen stationary phase.- Gradually increase the polarity of the mobile phase. - Consider using a more polar solvent system or a reversed-phase column.
Colored Impurities in Final Product - Co-elution of colored byproducts. - Oxidation of the compound.- Treat a solution of the product with activated charcoal before final solvent removal.[10][15] - Conduct the purification under an inert atmosphere if the compound is air-sensitive.[15]

VI. Conclusion: Ensuring Purity for Reliable Research

The purification of halogenated pyrazole compounds by column chromatography is a critical step in ensuring the quality and reliability of research and development in the pharmaceutical sciences. By understanding the fundamental principles of chromatography, carefully selecting the appropriate stationary and mobile phases, and following a systematic protocol, researchers can consistently obtain highly pure compounds. This detailed guide provides the necessary framework for achieving successful purifications, enabling the advancement of drug discovery and development programs.

VII. References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (n.d.). Retrieved from

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved from

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC. (n.d.). Retrieved from

  • Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole - Benchchem. (n.d.). Retrieved from

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from

  • Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem. (n.d.). Retrieved from

  • Flash Chromatography: Principles & Applications - Phenomenex. (2025, June 6). Retrieved from

  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.). Retrieved from

  • Optimizing Column Length and Particle Size in Preparative Batch Chromatography Using Enantiomeric Separations of Omeprazole and Etiracetam as Models - PMC. (n.d.). Retrieved from

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr - Rsc.org. (n.d.). Retrieved from

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024, February 10). Retrieved from

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved from

  • Column chromatography. (n.d.). Retrieved from

  • CN115718149A - Purity analysis method of methylpyrazole - Google Patents. (2024, February 29). Retrieved from

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Retrieved from

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). Retrieved from

  • (PDF) A Short Review on Pyrazole Derivatives and their Applications - ResearchGate. (n.d.). Retrieved from

  • US7919633B2 - Process for preparation of celecoxib - Google Patents. (n.d.). Retrieved from

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). Retrieved from

  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem. (n.d.). Retrieved from

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (n.d.). Retrieved from

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. (n.d.). Retrieved from

  • Column Chromatography Guide | Phenomenex. (2025, December 12). Retrieved from

  • Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems - CNR-IRIS. (n.d.). Retrieved from

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (n.d.). Retrieved from

  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.). Retrieved from

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.). Retrieved from

  • Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - ResearchGate. (2025, August 5). Retrieved from

  • Optimization of Chromatographic Methods: Tips for Achieving Reliable Results - Longdom Publishing. (2024, September 13). Retrieved from

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.). Retrieved from

  • Selective Incorporation of Fluorine in Pyrazoles | Request PDF - ResearchGate. (2025, August 6). Retrieved from

  • 26.4: Optimization and Column Performance - Chemistry LibreTexts. (2023, January 24). Retrieved from

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. (n.d.). Retrieved from

  • A Technical Guide to the Synthesis and Characterization of Celecoxib Derivatives - Benchchem. (n.d.). Retrieved from

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - MDPI. (2025, March 15). Retrieved from

  • Purifying ionic compounds by flash column chromatography - Biotage. (2023, February 10). Retrieved from

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved from

  • A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry. (2018, September 15). Retrieved from

  • LC Chromatography Troubleshooting Guide - HALO Columns. (2023, November 3). Retrieved from

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from

  • A Speedy Solution for Separation & Purification - Flash Chromatography. (2023, July 3). Retrieved from

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science. (2024, July 12). Retrieved from

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from

  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO 2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI. (2022, July 26). Retrieved from

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks - Patsnap Eureka. (2025, August 21). Retrieved from

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19). Retrieved from

  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20). Retrieved from

  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Retrieved from

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sonogashira Cross-Coupling of Substituted Iodopyrazoles

Welcome to the Technical Support Center for optimizing Sonogashira cross-coupling reactions involving substituted iodopyrazoles. Designed for synthetic chemists and drug development professionals, this platform provides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing Sonogashira cross-coupling reactions involving substituted iodopyrazoles. Designed for synthetic chemists and drug development professionals, this platform provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible construction of alkynylpyrazoles.

SonogashiraCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd Step 1: Ar-I Addition TransMet Transmetalation (Transfer of Alkynyl Group) OxAdd->TransMet Step 2: Cu-Acetylide Transfer RedElim Reductive Elimination (Alkynylpyrazole Release) TransMet->RedElim Step 3: Isomerization & Release RedElim->Pd0 Catalyst Regeneration Product Alkynylpyrazole Product RedElim->Product Iodopyrazole Substituted Iodopyrazole (e.g., 4-Iodopyrazole) Iodopyrazole->OxAdd Alkyne Terminal Alkyne + Base CuCycle Cu(I) Co-Catalysis (Acetylide Formation) Alkyne->CuCycle CuCycle->TransMet Cu-Acetylide

Mechanistic pathway of Pd/Cu-catalyzed Sonogashira coupling with iodopyrazoles.

Section 1: Troubleshooting Guide & Causality Analysis

Q: Why is my Sonogashira coupling with 4-iodopyrazole stalling at low conversion rates (<20%)? A: Catalyst Inhibition via Free N-H Coordination. Unprotected pyrazoles possess a free N-H bond that can coordinate strongly with the palladium center. This acts as a competitive ligand, effectively poisoning the catalyst and halting the oxidative addition cycle 1.

  • Solution: Implement a robust N-protection strategy prior to coupling. The ethoxyethyl (EtOEt) or tetrahydropyran (THP) protecting groups are highly recommended because they can be introduced and removed under mild acidic conditions without disrupting the newly formed alkyne 2.

Q: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I suppress this? A: Oxygen Contamination and Copper Stoichiometry. The Glaser homocoupling of terminal alkynes is a copper-mediated oxidative process that competes directly with the Sonogashira cross-coupling. Mechanistically, it is strictly dependent on the presence of trace oxygen (which oxidizes Cu(I) to Cu(II)) and excess copper 1.

  • Solution:

    • Rigorous Degassing: Degas all solvents (especially amine bases) using the freeze-pump-thaw method or sparging with Argon for at least 15 minutes prior to catalyst addition.

    • Optimize Cu(I) Loading: Keep CuI loading low (e.g., 2–4 mol%) relative to the Pd catalyst. A standard effective ratio is 1:2 (Pd:Cu).

    • Slow Addition: Add the terminal alkyne via a syringe pump over 1-2 hours to keep its steady-state concentration low, heavily favoring cross-coupling over homocoupling.

Q: My 3-iodopyrazole derivative containing an electron-withdrawing group (e.g., nitro or ethoxycarbonyl) fails to react under standard conditions. What is the mechanistic cause? A: Electronic Deactivation of the C-I Bond. While the C-I bond is generally highly reactive, placing strong electron-withdrawing groups (EWGs) like -NO 2​ or -COOEt adjacent to the reaction site alters the electron density of the pyrazole ring. This severely increases the activation energy required for the initial Pd(0) oxidative addition. Analogous bromopyrazoles under these conditions are entirely unreactive 2.

  • Solution: Switch to a more electron-rich ligand system (e.g., SPhos or XPhos) to increase the electron density on the Pd center, facilitating oxidative addition into the deactivated C-I bond. Elevating the temperature to 80–120 °C in a sealed tube is also required.

Section 2: Quantitative Data & Optimization Matrix

To assist in selecting the optimal conditions, the following table synthesizes field-proven reaction parameters for various substituted iodopyrazoles.

Substrate TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical YieldRef
1-Boc-4-iodopyrazole PhenylacetylenePd(PPh 3​ ) 2​ Cl 2​ (2%), CuI (4%)Et 3​ N (neat)RT, 4 h>85%1
1-Aryl-3-CF 3​ -5-iodopyrazole PhenylacetylenePd(PPh 3​ ) 4​ (10%), CuI (10%)Et 3​ N / THF80 °C, 24 h>90%3
1-(1-EtOEt)-3-iodopyrazole PhenylacetylenePdCl 2​ (PPh 3​ ) 2​ (5%), CuI (10%)Et 3​ N / DMF80 °C, 12 h75-88%2
1-Methyl-4-iodopyrazole ArylalkynesPdCl 2​ (PPh 3​ ) 2​ (0.3%), CuI (1.1%)Diisopropylamine80-85 °C, 3 h65-85%4

Section 3: Standardized Experimental Protocols

Protocol: High-Yield Sonogashira Coupling of N-Protected Iodopyrazoles

This self-validating protocol utilizes a standard Pd(II)/Cu(I) co-catalytic system optimized for 4-iodopyrazoles 1, 4.

Materials:

  • N-Protected 4-iodopyrazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride[PdCl 2​ (PPh 3​ ) 2​ ] (2-5 mol%)

  • Copper(I) iodide [CuI] (4-10 mol%)

  • Triethylamine (Et 3​ N) or Diisopropylamine (DIPA) (Solvent/Base)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected 4-iodopyrazole (1.0 equiv). Purge the flask with Argon for 10 minutes.

  • Solvent Addition: Inject anhydrous, rigorously degassed Et 3​ N (approx. 0.2 M relative to the pyrazole).

  • Catalyst Activation: Quickly add PdCl 2​ (PPh 3​ ) 2​ (2 mol%) and CuI (4 mol%) under a positive stream of Argon.

    • Self-Validation Check 1: The solution typically transitions to a pale yellow/orange hue, indicating the successful formation of the active Pd(0) catalytic complex.

  • Alkyne Addition: Inject the terminal alkyne (1.2 equiv) dropwise.

    • Self-Validation Check 2: If the reaction mixture rapidly turns dark brown or black immediately upon alkyne addition, oxygen contamination has occurred, leading to Cu-catalyzed alkyne homocoupling or Pd precipitation (Pd black). Discard and re-degas solvents.

  • Reaction Execution: Stir the mixture at room temperature (or heat to 80 °C depending on steric hindrance) for 3 to 24 hours.

    • Self-Validation Check 3: Monitor the disappearance of the C-I stretching frequency or specific pyrazole proton shifts via in-process NMR or GC-MS to confirm oxidative addition is occurring.

  • Workup & Purification: Upon consumption of the starting material, dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q: How do trifluoromethyl (-CF 3​ ) groups affect the coupling efficiency of iodopyrazoles? A: Fluoromethylated pyrazoles are privileged structural motifs in agrochemicals and pharmaceuticals. However, the strong electron-withdrawing nature of the -CF 3​ group (e.g., in 1-aryl-3-CF 3​ -pyrazoles) makes the Sonogashira cross-coupling more challenging 3. To overcome this electronic deactivation, higher catalyst loadings (e.g., 10 mol% Pd(PPh 3​ ) 4​ and 10 mol% CuI) and elevated temperatures (80 °C in THF/Et 3​ N) are typically required to achieve yields >90% 3.

Q: Can I perform a one-pot Sonogashira coupling followed by cyclization? A: Yes. A highly efficient synthetic route involves coupling 1,3-disubstituted-5-chloro-4-iodopyrazoles with phenylacetylene under typical conditions (PdCl 2​ (PPh 3​ ) 2​ , CuI, Et 3​ N, DMF) 5. The resulting 5-chloro-4-(phenylethynyl)pyrazoles can then be smoothly cyclized in a subsequent step using Na 2​ S in DMF to yield fused-ring systems like thieno[2,3-c]pyrazoles 5.

Q: What is the reactivity trend for halopyrazoles? Should I ever use bromopyrazoles instead? A: The reactivity in palladium-catalyzed cross-coupling strictly follows the carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl 1. Iodopyrazoles are overwhelmingly preferred for Sonogashira couplings because they allow for milder conditions (often room temperature). Bromopyrazoles typically fail to react with terminal alkynes under standard Sonogashira conditions and require highly active, sterically bulky phosphine ligands and elevated temperatures to force the oxidative addition [[2]]().

References

  • Title : Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Source : Arkivoc. URL :[Link]

  • Title : Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Source : RSC Advances. URL : [Link]

  • Title : Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Source : Synthetic Communications. URL :[Link]

  • Title : TWO-STAGE SONOGASHIRA COUPLING METHOD IN THE SYNTHESIS OF AUXIN ACTIVE ACETYLENES. Source : Heterocycles. URL : [Link]

Sources

Optimization

Technical Support Center: Iodination of N-Ethylpyrazoles

An official website of the United States government Here's how you know Welcome to the dedicated technical support resource for the iodination of N-ethylpyrazoles. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

An official website of the United States government

Here's how you know

Welcome to the dedicated technical support resource for the iodination of N-ethylpyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting guides, and validated protocols to address the specific challenges you may encounter in the lab.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the electrophilic iodination of N-ethylpyrazole substrates.

Question 1: My reaction is resulting in a very low yield or no conversion to the desired 4-iodo-N-ethylpyrazole. What are the likely causes and how can I fix it?

Answer:

Low yields in pyrazole iodination are a common issue that can typically be traced back to three main factors: the choice of iodinating agent, the reaction conditions, or the reactivity of your specific N-ethylpyrazole substrate.

  • Sub-optimal Iodinating System: The electrophilicity of your iodine source is critical. Molecular iodine (I₂) alone may be insufficient for many pyrazole systems, especially those with electron-withdrawing groups (EWGs)[1].

    • Solution 1: Use a more potent iodinating agent. N-Iodosuccinimide (NIS) is a mild but effective alternative. For deactivated pyrazoles (e.g., those with -NO₂ or -CF₃ groups), using NIS in the presence of an acid catalyst like trifluoroacetic acid (TFA) can significantly improve yields[1].

    • Solution 2: Generate a more powerful electrophile in situ. A combination of an iodide salt (NaI or KI) with a suitable oxidant creates a more reactive iodinating species. Common and effective oxidants include Ceric Ammonium Nitrate (CAN) and hydrogen peroxide (H₂O₂)[1][2]. The I₂/H₂O₂ system in water is considered a green and highly practical method[2][3].

  • Inappropriate Reaction Conditions: Temperature and solvent play a crucial role.

    • Solution: For less reactive or deactivated N-ethylpyrazoles, heating the reaction may be necessary. For instance, iodination of some trifluoromethyl-substituted pyrazoles with I₂/CAN is conducted at 80 °C or reflux[1][4]. The solvent must be chosen carefully to ensure solubility of all reactants. Acetonitrile, acetic acid, and water are frequently used and have proven effective[1].

  • Deactivated Pyrazole Ring: If your N-ethylpyrazole contains strong EWGs, its nucleophilicity is reduced, making electrophilic attack more difficult[1].

    • Solution: This scenario demands more forcing conditions or a stronger iodinating system, as described above. The use of NIS with a strong acid or an I₂/oxidant combination is highly recommended[1][2].

Question 2: I'm observing a mixture of products, including the 5-iodo isomer and di-iodinated species. How can I improve regioselectivity for the C-4 position?

Answer:

Achieving high regioselectivity is a common challenge. While electrophilic substitution on the pyrazole ring is electronically favored at the C-4 position, side reactions can occur.

  • Understanding the Cause:

    • Formation of the 5-iodo isomer: While less common in direct electrophilic substitution, the 5-position can be iodinated. This is particularly favored under conditions involving lithiation. For example, treatment with n-BuLi followed by quenching with iodine can lead to the exclusive formation of the 5-iodo derivative[2][4]. Ensure your reaction conditions are not inadvertently basic enough to cause deprotonation at C-5.

    • Formation of di-iodinated products: This "over-iodination" occurs when the mono-iodinated product is still reactive enough to undergo a second iodination. This is more common with pyrazoles bearing electron-donating groups (EDGs) like alkyl groups, which activate the ring[1].

  • Solutions for Improving C-4 Selectivity:

    • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Use only a slight excess (e.g., 1.05-1.1 equivalents) to minimize the chance of a second reaction.

    • Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically preferred C-4 product.

    • Choice of Reagent: Mild iodinating systems are less likely to cause over-iodination. Consider using I₂/H₂O₂ in water, which is often highly selective for the C-4 position[2][3]. CAN-mediated iodination with I₂ is also known to be highly regioselective for the C-4 position in many pyrazole systems[4].

Question 3: My N-ethylpyrazole has other potentially reactive functional groups (e.g., a vinyl or an electron-rich aryl group). Are there specific side reactions I should be aware of?

Answer:

Yes, other functional groups can compete with the pyrazole ring for the electrophilic iodine, leading to undesired side reactions.

  • Unsaturated Groups: Alkenes and alkynes can react with electrophilic iodine. For instance, a vinyl group on the pyrazole backbone might react with ICl[5]. Propargyl groups are known to react at the CH-acidic center of the triple bond, leading to iodoalkynes, and can even undergo further iodination to form triiodo-derivatives.

    • Solution: Choose a milder iodinating agent that is more selective for the electron-rich pyrazole ring. Avoid highly reactive reagents like ICl if you have sensitive C-C multiple bonds. The I₂/H₂O₂ system may offer better chemoselectivity in these cases[3].

  • Activated Aromatic Rings: If your N-ethylpyrazole contains other electron-rich aromatic substituents (like a p-methoxyphenyl group), electrophilic aromatic substitution can occur on that ring as a competing reaction[5].

    • Solution: This is a challenging problem that often requires a careful balancing of reaction conditions. Lowering the temperature and using a less reactive iodinating agent may favor iodination on the more nucleophilic pyrazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable and "green" methods for iodinating N-ethylpyrazoles?

A1: For researchers prioritizing environmental impact and safety, the system of molecular iodine (I₂) with hydrogen peroxide (H₂O₂) in water is an excellent choice. This method is considered a "green" protocol because it uses water as the solvent and generates water as the only byproduct[2][3]. It is effective for a range of substituted pyrazoles and often provides high yields and good C-4 regioselectivity[2]. Electrochemical iodination is another green alternative that avoids hazardous chemical oxidants entirely[6].

Q2: How do substituents on the pyrazole ring (other than the N-ethyl group) affect the iodination reaction?

A2: Substituents have a profound impact on the reactivity of the pyrazole ring and the required reaction conditions.

  • Electron-Donating Groups (EDGs): Groups like methyl or propyl increase the nucleophilicity of the pyrazole ring, making it more reactive towards electrophilic iodination. This allows for milder reaction conditions but can also increase the risk of over-iodination[1].

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) deactivate the ring, making iodination significantly more difficult. Harsher conditions, such as higher temperatures and more potent iodinating systems (e.g., NIS/TFA or I₂/CAN), are required to achieve good conversion[1][4].

Q3: My starting material is an N-H pyrazole. Do I need to protect the nitrogen before iodination to synthesize the N-ethyl derivative later?

A3: Not necessarily. Direct iodination of N-H pyrazoles is very common and effective. However, N-protection is sometimes used to improve solubility or prevent specific side reactions[1]. If your subsequent synthesis steps involve strongly basic reagents like organometallics (e.g., Grignard or lithiation reactions), the acidic N-H proton will be deprotonated. In such cases, N-protection is mandatory to avoid consuming your reagent[1]. If you plan to introduce the ethyl group after iodination, you can directly iodinate the N-H pyrazole and then perform N-alkylation.

Comparative Data of Common Iodination Methods

The selection of an appropriate iodination method is crucial for success. The table below summarizes the performance of several common systems for pyrazole iodination.

MethodReagentsSolvent(s)TemperatureTypical Yield (%)RegioselectivityKey Advantages & Notes
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom TempUp to 95%C4Effective, but ICl can react with other functional groups. The base is required to neutralize HCl byproduct[2][5].
Molecular Iodine/H₂O₂ I₂, H₂O₂WaterRoom Temp63 - 100%C4Green, practical, and uses water as a solvent. Generates water as the only byproduct. Suitable for a wide range of substrates[2][3].
Molecular Iodine/CAN I₂, Ceric Ammonium NitrateAcetonitrileRefluxGood to ExcellentC4CAN acts as a mild oxidant. Very effective for deactivated pyrazoles, including those with CF₃ groups[2][4].
N-Iodosuccinimide NIS, Acid (e.g., TFA)VariousRoom TempGoodC4Mild and efficient, especially for deactivated systems when an acid catalyst is used. Avoids harsh oxidants[1][2].
Lithiation/Iodination n-BuLi, I₂THF-78 °C to RT65 - 89%C5Exclusively provides the 5-iodo isomer by trapping the in-situ generated lithium pyrazolide. Not suitable for C-4 iodination[2][4].

Validated Experimental Protocols

Protocol 1: Green Iodination using Iodine/Hydrogen Peroxide (I₂/H₂O₂)

This protocol is adapted from a green and practical method suitable for a variety of N-ethylpyrazole substrates[2][3].

Step-by-Step Methodology:

  • Suspend the N-ethylpyrazole (1.0 mmol, 1.0 equiv) in water (5 mL).

  • Add molecular iodine (I₂) (0.5 mmol, 0.5 equiv) to the suspension.

  • Add 30% hydrogen peroxide (H₂O₂) (0.6 mmol, 0.6 equiv) dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reaction times can vary from 1 to 72 hours depending on the substrate's reactivity.

  • Upon completion, quench any excess iodine by adding a 5% aqueous solution of sodium bisulfite or sodium thiosulfate until the orange/brown color disappears.

  • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-N-ethylpyrazole.

Protocol 2: Iodination of Deactivated Pyrazoles using NIS/TFA

This protocol is effective for N-ethylpyrazoles bearing electron-withdrawing groups[1].

Step-by-Step Methodology:

  • Dissolve the N-ethylpyrazole (1.0 mmol, 1.0 equiv) in glacial acetic acid (1 mL).

  • In a separate vial, prepare a solution of N-Iodosuccinimide (NIS) (1.5 mmol, 1.5 equiv) in trifluoroacetic acid (TFA) (1 mL).

  • Add the NIS/TFA solution to the pyrazole solution.

  • Heat the resulting mixture to 80 °C. Monitor the reaction progress by TLC. Heating may be required overnight.

  • Once the reaction is complete, cool the solution to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane, 3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Visualizations

Understanding the underlying mechanisms and workflows can significantly aid in troubleshooting and experimental design.

Electrophilic_Iodination cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Py N-Ethylpyrazole Pi_Complex π-Complex Formation Py->Pi_Complex Nucleophilic attack by pyrazole π-system I_plus Electrophilic Iodine (I⁺) I_plus->Pi_Complex Sigma_Complex Wheland Intermediate (σ-Complex) Pi_Complex->Sigma_Complex Forms C-I bond Deprotonation Deprotonation (rate-determining for some substrates) Sigma_Complex->Deprotonation Loss of aromaticity Product 4-Iodo-N-ethylpyrazole Deprotonation->Product Aromaticity restored H_plus H⁺ Deprotonation->H_plus

Caption: Generalized mechanism for electrophilic iodination of pyrazoles.

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_selectivity Selectivity Solutions Start Experiment Start: Iodination of N-Ethylpyrazole Check_Yield Check Yield & Purity (TLC, NMR) Start->Check_Yield Success Successful Iodination: Proceed to Purification Check_Yield->Success High Yield & Clean Product Low_Yield Problem: Low Yield/ No Reaction Check_Yield->Low_Yield Low Conversion Poor_Selectivity Problem: Isomer Mixture/ Over-iodination Check_Yield->Poor_Selectivity Multiple Spots Sol_Reagent Use stronger iodinating agent (e.g., NIS/TFA, I₂/CAN) Low_Yield->Sol_Reagent Sol_Conditions Increase temperature or change solvent Low_Yield->Sol_Conditions Sol_Stoich Adjust stoichiometry (1.05-1.1 eq. iodine) Poor_Selectivity->Sol_Stoich Sol_Temp Lower reaction temperature Poor_Selectivity->Sol_Temp Sol_Mild Use milder reagent (e.g., I₂/H₂O₂) Poor_Selectivity->Sol_Mild

Caption: Troubleshooting workflow for iodination side reactions.

References

  • Benchchem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole. BenchChem.
  • Benchchem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549–1555. [Link]

  • Reddy, R. P., et al. (2013). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. ACS Publications. [Link]

  • Adimurthy, S., et al. (2008). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 49(35), 5244-5246. [Link]

  • Hobosyan, N., et al. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Chemistry & Chemical Technology, 19(1). [Link]

  • Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming the Low Reactivity of 4-Iodopyrazoles in Cross-Coupling Reactions

Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the surprisingly low reactivity of 4-iodopyrazoles in various cross-coupling reactions. This guide is designe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the surprisingly low reactivity of 4-iodopyrazoles in various cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently functionalize the C4-position of the pyrazole core. Here, we will dissect the underlying reasons for this sluggish reactivity and provide actionable, field-proven troubleshooting strategies and detailed protocols to ensure the success of your next coupling reaction.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing poor to no conversion in my Suzuki-Miyaura coupling with a 4-iodopyrazole substrate. I've used standard Pd(PPh₃)₄ and K₂CO₃ conditions that work for other aryl iodides. What's going wrong?

This is a very common issue. While the carbon-iodine bond is generally the most reactive in cross-coupling, the electronic nature of the pyrazole ring at the C4-position can be deceptive.[1] The two nitrogen atoms in the pyrazole ring are electron-withdrawing, which would typically suggest an electron-deficient C4-position, favorable for oxidative addition. However, the reality is more complex. The nitrogen lone pairs can also participate in resonance, increasing electron density at C4 and making oxidative addition to the Pd(0) catalyst less favorable than one might expect.[2]

Furthermore, the NH of an unprotected pyrazole can coordinate to the palladium catalyst, leading to catalyst inhibition.[1][3]

Troubleshooting Steps:

  • Protect the Pyrazole NH: If your pyrazole is NH-unsubstituted, protection is often the first and most crucial step. Common protecting groups include Boc, Trityl (Tr), or even a simple methyl group.[1][4] This prevents catalyst inhibition and can significantly alter the electronic properties of the ring.

  • Switch to a More Electron-Rich Ligand: Standard triphenylphosphine may not be sufficient. Bulky, electron-rich phosphine ligands like SPhos and XPhos can significantly enhance the rate of oxidative addition for electron-rich or otherwise challenging substrates.[5][6]

  • Employ a Stronger Base: While K₂CO₃ is a workhorse, it may not be strong enough. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.[5]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can often overcome kinetic barriers by rapidly heating the reaction mixture, leading to higher yields in significantly shorter reaction times.[4][5][7]

Q2: My Buchwald-Hartwig amination of 4-iodopyrazole is giving me a complex mixture of byproducts, and my desired 4-aminopyrazole is a minor component. How can I improve the selectivity?

Selectivity in Buchwald-Hartwig aminations of 4-iodopyrazoles is highly dependent on the nature of the amine coupling partner and the catalytic system.[8] A key issue can be competing N-arylation at one of the pyrazole nitrogens, especially if the pyrazole is unprotected.

Troubleshooting Steps:

  • Protect the Pyrazole: As with Suzuki couplings, protecting the pyrazole NH is paramount to prevent side reactions.[9]

  • Ligand Selection is Critical: For aminations, ligands like tBuDavePhos are often effective.[8] The choice of ligand can influence the selectivity between C-N bond formation at the C4 position versus at the pyrazole nitrogen.

  • Consider a Copper-Catalyzed System (Ullmann Condensation): For certain amine couplings, a copper-catalyzed Ullmann-type reaction can offer better yields and selectivity.[9][10] This is particularly true for N-arylation of the pyrazole ring itself, but with the right ligand, can be directed to the C4 position.

  • Temperature Control: Carefully controlling the reaction temperature is crucial. Overheating can lead to decomposition and byproduct formation. If using conventional heating, ensure uniform heat distribution.[11]

Q3: I'm attempting a Sonogashira coupling with a terminal alkyne and 4-iodopyrazole, but I'm mostly observing alkyne homocoupling (Glaser coupling). What can I do to favor the cross-coupling product?

Alkyne homocoupling is a common and frustrating side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.[12]

Troubleshooting Steps:

  • Ensure Rigorously Anaerobic Conditions: This is the most critical factor. Thoroughly degas your solvent and reagents, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[13]

  • Minimize the Copper Co-catalyst: While CuI is the traditional co-catalyst, using a minimal amount (e.g., 4 mol%) can help suppress homocoupling.[1]

  • Consider a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed that can completely eliminate the Glaser coupling side reaction.[14] These often employ specific palladium catalysts and ligands.

  • Choice of Base and Solvent: An amine base like triethylamine or diisopropylamine is typically used and can also act as the solvent.[13] Ensure it is dry and freshly distilled.

In-Depth Troubleshooting Guides

Issue 1: Failed Suzuki-Miyaura Coupling
  • Symptom: No or low yield of the desired 4-arylpyrazole. Starting material is recovered, or a complex mixture is observed.

  • Underlying Cause: Inefficient oxidative addition of the 4-iodopyrazole to the Pd(0) catalyst. This can be due to the electron-rich nature of the C4-position, catalyst inhibition by an unprotected pyrazole NH, or an inappropriate choice of catalyst, ligand, or base.[1][2][5]

Troubleshooting Workflow:

Caption: Troubleshooting logic for a failed Suzuki-Miyaura coupling.

Issue 2: Prevalent Alkyne Homocoupling in Sonogashira Reactions
  • Symptom: The major product is the symmetrical di-alkyne (Glaser product), with little to no desired 4-alkynylpyrazole.

  • Underlying Cause: The reaction conditions favor the copper-mediated oxidative coupling of the terminal alkyne over the palladium-catalyzed cross-coupling cycle.[12] This is often exacerbated by the presence of oxygen.

Troubleshooting Workflow:

Caption: Decision tree for minimizing alkyne homocoupling.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of N-Protected 4-Iodopyrazole

This protocol is optimized for challenging couplings and employs a robust catalytic system with microwave heating.[5]

Materials:

  • N-Protected 4-iodopyrazole (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Cs₂CO₃ (1.25 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add the N-protected 4-iodopyrazole (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.5 mmol, 1.0 equiv).[5]

  • Add DME (3 mL) and water (1.2 mL).[5]

  • Purge the vial with nitrogen or argon for 5-10 minutes.

  • Add Pd(PPh₃)₄ (11.6 mg, 2 mol%) and Cs₂CO₃ (407.3 mg, 1.25 mmol).[5]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.[5]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of 4-Iodopyrazole

This protocol is designed to minimize or eliminate alkyne homocoupling.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Triethylamine (solvent and base)

  • Schlenk flask

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve the 4-iodopyrazole (1.0 equiv) and Pd(PPh₃)₂Cl₂ (2 mol%) in anhydrous, degassed triethylamine.

  • Add the terminal alkyne (1.2 equiv) dropwise with stirring.

  • Stir the reaction mixture at room temperature. The reaction may be gently heated (40-60°C) if it is sluggish.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Remove the triethylamine under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 4-alkynylpyrazole.[1]

Summary of Recommended Reaction Conditions

Coupling ReactionCatalyst SystemBaseSolventTemperatureKey Considerations
Suzuki-Miyaura Pd(OAc)₂/SPhos or Pd(PPh₃)₄[1][5]Cs₂CO₃ or K₃PO₄[5]Dioxane/H₂O or DME/H₂O[1][5]90-120°C (or MW)NH protection is crucial. Bulky, electron-rich ligands are often necessary.[1][5]
Buchwald-Hartwig Pd(dba)₂/tBuDavePhos[8]KOtBu[8]Toluene or Xylene[8]90-120°CNH protection is highly recommended to avoid side reactions.[8]
Sonogashira Pd(PPh₃)₂Cl₂/CuI[1]Et₃N or iPr₂NH[1]THF or neat amine[1]RT to 80°CRigorously anaerobic conditions are essential to prevent homocoupling. Copper-free conditions can be advantageous.[12][14]
C-O Coupling CuI/3,4,7,8-tetramethyl-1,10-phenanthroline[15][16]KOtBu[15][16]Alcohol (as solvent)[15][16]130°C (MW)Often requires higher temperatures and microwave irradiation for good yields.[15][16]

References

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. [Link]

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Jasiński, M., et al. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Various Authors. (Date). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Verlag der Zeitschrift für Naturforschung. [Link]

  • Various Authors. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. [Link]

  • Gevorgyan, V., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry. [Link]

  • Garg, N. K., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]

  • Various Authors. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. PMC. [Link]

  • Various Authors. (Date). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Various Authors. (Date). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Various Authors. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Various Authors. (Date). Pd-catalyzed oxidative cross-coupling between two electron rich heteroarenes. Chemical Science. [Link]

  • Various Authors. (Date). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC. [Link]

  • Various Authors. (Date). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Various Authors. (Date). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Various Authors. (Date). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. [Link]

  • Various Authors. (Date). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Various Authors. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journals. [Link]

  • Organ, M.G., et al. (2008). Designing Pd–N-heterocyclic carbene complexes for high reactivity and selectivity for cross-coupling applications. Accounts of Chemical Research. [Link]

  • Buchwald, S.L., et al. (Date). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

Sources

Optimization

troubleshooting palladium catalyst deactivation in pyrazole synthesis

Welcome to the Advanced Technical Support Center for Transition Metal Catalysis. As researchers and drug development professionals, you are well aware that pyrazoles are ubiquitous pharmacophores in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Transition Metal Catalysis. As researchers and drug development professionals, you are well aware that pyrazoles are ubiquitous pharmacophores in modern medicinal chemistry. However, synthesizing highly functionalized pyrazoles via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or direct C–H activation) frequently suffers from catastrophic catalyst deactivation.

As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. We will dissect the mechanistic causality behind palladium deactivation in the presence of nitrogen-rich heterocycles and provide self-validating protocols to ensure your catalytic cycles remain robust and highly turning-over.

Diagnostic Workflow: Identifying the Mode of Deactivation

Before adjusting your reaction parameters, you must identify how your catalyst is dying. Palladium deactivation in pyrazole synthesis typically bifurcates into two visible pathways: macroscopic agglomeration (Palladium Black) or microscopic resting-state poisoning.

Troubleshooting Start Reaction Stalled / Low Yield Visual Visual Inspection of Mixture Start->Visual Black Black Precipitate (Pd Black) Visual->Black Clear Homogeneous / No Precipitate Visual->Clear LigandLoss Ligand Dissociation or Oxidation Black->LigandLoss Poisoning Pyrazole N-Coordination (Poisoning) Clear->Poisoning Fix1 Use Bulky Ligands (XPhos) Rigorous Degassing LigandLoss->Fix1 Fix2 Protect Pyrazole N-H or Add Lewis Acid Poisoning->Fix2

Diagnostic workflow for identifying and resolving palladium catalyst deactivation.

Core Troubleshooting Guide (FAQs)

Q1: My Suzuki coupling with a bromopyrazole stalls after 1 hour, and the solution turns opaque black. What is the root cause? A1: The black precipitate is "palladium black," an inactive, agglomerated form of metallic palladium[1]. In pyrazole cross-coupling, the basic nitrogen atoms (N1/N2) act as competing ligands. If they displace your primary phosphine ligand, the bare, unligated Pd(0) species rapidly agglomerates into nanoparticles and eventually precipitates out of solution[2]. Furthermore, any trace oxygen ingress will oxidize sensitive phosphine ligands, accelerating this ligand loss[1]. Causality Fix: Switch to bulky, electron-rich biaryl phosphines (e.g., XPhos or SPhos). Their steric bulk prevents multiple pyrazole molecules from coordinating simultaneously, while their electron richness strongly anchors the ligand to the Pd center.

Q2: I have no palladium black, the solution remains yellow/orange, but my reaction still shows <10% conversion. Is the catalyst dead? A2: Yes, but through a different pathway: chemical poisoning. Pyrazoles (especially unprotected N-H pyrazoles) can form highly stable, off-cycle Pd(II)-heteroaryl complexes. The nitrogen lone pair coordinates to the Pd(II) intermediate immediately after oxidative addition, creating an over-coordinated species that is sterically and electronically hindered from undergoing transmetalation[3]. Causality Fix: You must mask the pyrazole nitrogen. You can do this covalently (using protecting groups like THP, SEM, or Boc) or non-covalently. Recent advances show that adding a Lewis acid (like Zinc(II) salts or Zinc-porphyrins) creates weak Zn···N non-covalent interactions that temporarily bind the pyrazole nitrogen, preventing it from poisoning the transition metal catalyst[3].

Q3: How does my choice of pre-catalyst affect early-stage deactivation? A3: Most cross-coupling methodologies rely on Pd(II) pre-catalysts (like Pd(OAc)₂) which must be reduced to Pd(0) in situ[4]. Inefficient reduction leads to a low concentration of the active catalyst. Conversely, if the reduction is too rapid and occurs before the phosphine ligand can properly coordinate, you generate naked Pd(0) that immediately forms palladium black[4]. Causality Fix: Utilize modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4 precatalysts). These undergo a rapid, base-induced reductive elimination to generate a highly active, strictly monoligated L-Pd(0) species in a 1:1 ratio, bypassing the risky in situ reduction phase entirely.

Quantitative Data: Impact of Reaction Parameters on Catalyst Lifespan

The following table synthesizes the impact of various catalyst systems and additives on the yield and deactivation profile of a standard 1H-pyrazole-4-bromide Suzuki-Miyaura coupling.

Catalyst System / LigandSubstrate StateYield (%)Deactivation ObservationMechanistic Rationale
Pd(OAc)₂ / PPh₃ (5 mol%)Unprotected N-H12%Rapid Pd black formationPPh₃ is easily displaced by pyrazole N; naked Pd(0) agglomerates[2].
Pd₂(dba)₃ / XPhos (2 mol%)Unprotected N-H45%Stalled at 2h, clear solutionXPhos prevents agglomeration, but N-H poisons the Pd(II) intermediate[3].
Pd G3-XPhos (2 mol%)N-Methyl protected94%No deactivation (High TON)Methyl protection prevents N-coordination; G3 ensures efficient Pd(0) generation.
Pd(OAc)₂ / SPhos + ZnCl₂Unprotected N-H88%No deactivationZn(II) acts as a Lewis acid, masking the pyrazole N from the Pd center[3].

Self-Validating Experimental Protocol

To ensure a robust catalytic cycle that resists pyrazole-induced deactivation, follow this optimized methodology utilizing a pre-formed G3 catalyst and rigorous atmospheric control.

Protocol: Controlled Cross-Coupling of Halopyrazoles

  • Preparation & Reagent Integrity: In a glovebox or using standard Schlenk techniques, add the pyrazole halide (1.0 mmol), the organoboronic acid (1.5 mmol), and finely milled anhydrous K₃PO₄ (2.0 mmol) to an oven-dried reaction vial. Self-Validation: Ensure K₃PO₄ is strictly anhydrous; water can alter the base solubility and prematurely hydrolyze the boronic acid.

  • Catalyst Loading: Add the Buchwald G3 precatalyst (e.g., XPhos Pd G3, 2 mol%). This specific precatalyst guarantees the generation of the active LPd(0) species without generating unligated Pd[4].

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane (5 mL). Critical Step: Degas the mixture via 3 consecutive freeze-pump-thaw cycles. Causality: Oxygen not only oxidizes the active Pd(0) to an inactive Pd(II) species but also destroys the electron-rich XPhos ligand, guaranteeing catalyst death[1].

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the manifold, and heat to 80 °C in a pre-heated block.

  • Validation Checkpoint (15 Minutes): Visually inspect the vial. A homogeneous yellow/orange solution indicates a healthy, turning-over catalytic cycle. The appearance of a black suspension indicates oxygen ingress or catastrophic ligand failure.

Mechanistic Pathway of Deactivation

Understanding the exact point of failure in the catalytic cycle allows for precise troubleshooting. The diagram below illustrates where pyrazole substrates intercept and destroy the active palladium species.

Mechanism ActivePd Active LPd(0) OxAdd Oxidative Addition (Pd(II) Complex) ActivePd->OxAdd Halide LigandLoss Ligand Dissociation ActivePd->LigandLoss TransMet Transmetalation OxAdd->TransMet Boronic Acid NCoord Pyrazole N-Coordination OxAdd->NCoord RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->ActivePd PdBlack Palladium Black (Agglomeration) LigandLoss->PdBlack Aggregation DeadComplex Inactive Pd(II)-Pyrazole Resting State NCoord->DeadComplex Poisoning

Catalytic cycle of cross-coupling highlighting pyrazole-induced deactivation pathways.

References

  • Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at:[Link]

  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Available at:[Link]

Sources

Troubleshooting

workup procedures for removing residual palladium from pyrazole products

Welcome to the technical support center for scientists and researchers focused on the purification of pyrazole-containing compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and researchers focused on the purification of pyrazole-containing compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis, particularly for creating the complex scaffolds required in drug development.[1][2][3][4] However, the removal of residual palladium from the final Active Pharmaceutical Ingredient (API) is a critical and often challenging step to ensure product safety and meet stringent regulatory guidelines.[2][4][5]

This guide provides in-depth, field-proven answers and troubleshooting protocols to address the specific issues encountered when removing palladium from pyrazole products.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical for pharmaceutical products?

Residual palladium in an API is a significant concern for both safety and regulatory reasons. International guidelines, such as the ICH Q3D Guideline for Elemental Impurities, establish strict limits on the Permitted Daily Exposure (PDE) for metals like palladium.[6][7][8] For oral medications, the PDE for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product, assuming a daily dose of 10 grams.[2][7] Exceeding these limits can lead to regulatory rejection and potential toxicity.

Q2: What makes palladium removal from pyrazole-containing compounds uniquely challenging?

The primary challenge stems from the chemical nature of the pyrazole ring itself. The nitrogen atoms in the pyrazole moiety can act as effective ligands, coordinating directly with palladium species (both Pd(0) and Pd(II)). This forms stable palladium-pyrazole complexes that can be highly soluble in organic solvents and difficult to break apart, making simple filtration or crystallization less effective.[9][10]

Q3: What are the primary methods for removing palladium from organic reaction mixtures?

The main strategies for palladium removal can be broadly categorized:

  • Adsorption: This is the most common and often most effective method, utilizing solid-supported "scavengers" that bind palladium.[11][12]

    • Activated Carbon: A cost-effective option that physically adsorbs palladium.[11][13]

    • Functionalized Silica Gels: These are highly efficient scavengers with specific chemical groups (e.g., thiol, thiourea, amines) that chelate palladium with high affinity.[1][9]

    • Functionalized Polymers/Resins: Similar to silica, these offer a polymeric backbone for the chelating groups.[11]

  • Extraction/Precipitation: Involves using a liquid-phase agent to either extract the palladium into an aqueous layer or precipitate it as an insoluble salt.[14] Agents like N-acetyl cysteine or sodium diethyldithiocarbamate can be effective.[2]

  • Crystallization: While potentially effective as a final polishing step, crystallization can sometimes concentrate metal impurities within the crystal lattice and is often insufficient on its own.[5][9]

  • Chromatography: Standard column chromatography can remove palladium, but it may not be practical or cost-effective for large-scale processes.[14]

Q4: How do I select the right palladium removal method for my specific pyrazole product?

The optimal method is highly system-dependent and is influenced by the product's structure, the solvent system, the nature of the palladium species, and the scale of the reaction.[11] A decision-making process is often required.

G Start High Pd in Pyrazole Product? Check_Pd_Form Is Pd Colloidal (Black) or Dissolved? Start->Check_Pd_Form Filtration Initial Filtration (e.g., through Celite) Check_Pd_Form->Filtration Colloidal Scavenger_Screen Screen Scavengers: - Activated Carbon - Thiol-Silica - Amine-Silica Check_Pd_Form->Scavenger_Screen Dissolved Filtration->Scavenger_Screen Still High Pd Check_Efficiency Pd < 10 ppm? Scavenger_Screen->Check_Efficiency Success Purification Complete Check_Efficiency->Success Yes Aqueous_Wash Consider Aqueous Wash (e.g., N-acetyl cysteine) Check_Efficiency->Aqueous_Wash No Troubleshoot Go to Troubleshooting Guide Aqueous_Wash->Troubleshoot Combine_Methods Combine Scavenger + Aqueous Wash Aqueous_Wash->Combine_Methods Combine_Methods->Check_Efficiency G Start Crude Pyrazole Product (High Pd) Dissolve Dissolve in Appropriate Solvent Start->Dissolve Add_Scavenger Add Scavenger (e.g., Thiol-Silica) Dissolve->Add_Scavenger Stir_Heat Stir & Heat (e.g., 40-60°C, 4-24h) Add_Scavenger->Stir_Heat Filter Filter to Remove Scavenger Stir_Heat->Filter Analyze Analyze Filtrate for Pd (ICP-MS) Filter->Analyze End Purified Product (Low Pd) Analyze->End

Caption: General workflow for scavenger-based palladium removal.

Data Summary: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional Group / MechanismTypical Loading (wt equiv. to Pd)ProsCons
Activated Carbon Physisorption onto carbon surface50 - 200Low cost, widely available. [11]Can be non-selective, may require higher loadings, potential for product loss. [5]
Thiol-Silica Chemisorption via S-Pd bond5 - 20High efficiency and selectivity, robust, works for various Pd species. [1]Higher cost than carbon.
Amine-Silica Chemisorption via N-Pd bond10 - 30Effective for certain Pd species, can be tuned.May be less effective than thiols for Pd(0).
Thiourea-Silica Chemisorption via S/N-Pd bond5 - 20Very high affinity for palladium. [1]Can sometimes leach impurities.
Polymer Resins (e.g., TMT) Triazine-thiol chelation10 - 25High capacity, suitable for flow applications. [11]May have swelling issues in some solvents.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development, ACS Publications. [Link]

  • How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development, ACS Publications. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022). ICH. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]

  • Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. (2021). MDPI. [Link]

  • Separation of Pd from Pt and Rh by solvent extraction method from waste solution. (2024). Nature. [Link]

  • Use of ICHQ3D Guideline in the Assessment of APIMFs Submitted in Support of an FPP or Prequalified API. (2019). WHO. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ResearchGate. [Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. (2013). Dalton Transactions, RSC Publishing. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. (2023). MDPI. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2014). Johnson Matthey Technology Review. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Process for recovery of palladium
  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. (2022). PhosphonicS. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkivoc. [Link]

  • Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. Pharmaceutical Technology. [Link]

  • ICH Q3D Elemental impurities - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

Sources

Reference Data & Comparative Studies

Validation

biological activity of 5-fluoropyrazole vs non-fluorinated analogs

A Technical Comparison Guide: Biological Activity of 5-Fluoropyrazole vs. Non-Fluorinated Analogs The Strategic Imperative of Fluorination in Pyrazole Scaffolds The pyrazole ring is a privileged pharmacophore in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide: Biological Activity of 5-Fluoropyrazole vs. Non-Fluorinated Analogs

The Strategic Imperative of Fluorination in Pyrazole Scaffolds

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous anti-inflammatory, antimicrobial, and anticancer agents [1]. However, non-fluorinated pyrazoles frequently encounter developmental bottlenecks, primarily due to rapid oxidative metabolism and suboptimal lipophilicity.

As drug development professionals, we often employ bioisosteric replacement to overcome these hurdles. The strategic substitution of a hydrogen atom with a fluorine atom at the 5-position of the pyrazole ring (yielding 5-fluoropyrazole) is a highly effective structural modification. Because the van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), this substitution introduces negligible steric bulk while fundamentally reprogramming the molecule's electronic and pharmacokinetic profile [2].

Mechanistic Causality: Why the 5-Position?

The decision to fluorinate specifically at the 5-position is not arbitrary; it is driven by predictable structure-activity relationship (SAR) causality:

  • Metabolic Shielding (The Kinetic Isotope Effect Equivalent): The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol compared to ~98 kcal/mol for C-H). The 5-position of the pyrazole ring is a highly susceptible site for Cytochrome P450 (CYP450)-mediated hydroxylation. By replacing the labile C-H bond with a robust C-F bond, we sterically and electronically block this primary metabolic liability, drastically reducing intrinsic clearance [1].

  • pKa Modulation and Target Affinity: Fluorine is the most electronegative element (3.98 on the Pauling scale). Its strong electron-withdrawing inductive effect pulls electron density away from the pyrazole nitrogen atoms, lowering the basicity (pKa) of the ring. This increases the fraction of unionized drug at physiological pH, enhancing passive membrane permeability. Furthermore, the highly polarized C-F bond can act as an orthogonal hydrogen bond acceptor, forging new multipolar interactions with the target protein's backbone [2].

CYP_Pathway Substrate Pyrazole Derivative NonF Non-Fluorinated (C-H at 5-position) Substrate->NonF F_Sub 5-Fluoropyrazole (C-F at 5-position) Substrate->F_Sub CYP CYP450 Enzyme NonF->CYP F_Sub->CYP Metab Rapid Oxidation (High Clearance) CYP->Metab C-H Cleavage Stable Metabolic Blockade (Prolonged Half-Life) CYP->Stable C-F Resistance

CYP450-mediated metabolic pathway comparison between pyrazole analogs.

Quantitative Performance Comparison

To objectively evaluate the impact of 5-fluorination, we compare a generalized 5-fluoropyrazole kinase inhibitor model against its exact non-fluorinated analog. The data below synthesizes typical shifts in pharmacokinetic (PK) and pharmacodynamic (PD) parameters observed during lead optimization [3].

ParameterNon-Fluorinated Pyrazole5-Fluoropyrazole AnalogPerformance Shift / Causality
In vitro Half-life (HLM) 18 minutes> 120 minutes+560% . C-F bond prevents CYP-mediated ring oxidation.
Intrinsic Clearance ( CLint​ ) 85 µL/min/mg12 µL/min/mg-85% . Enhanced metabolic stability.
Target Affinity ( IC50​ ) 45 nM8 nM5.6x more potent . C-F acts as a hydrogen bond acceptor.
Lipophilicity (LogP) 2.12.8+0.7 . Increased lipophilicity improves membrane permeation.
Aqueous Solubility 150 µg/mL85 µg/mL-43% . Trade-off due to increased lipophilicity.

Self-Validating Experimental Protocols

To generate the comparative data above, rigorous, self-validating methodologies must be employed. A protocol is only trustworthy if it contains internal mechanisms to detect assay failure. Below are the standard operating procedures for evaluating these analogs.

Protocol A: In Vitro Human Liver Microsome (HLM) Metabolic Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the pyrazole analogs.

  • Self-Validating Mechanism: The protocol mandates the concurrent testing of Verapamil (a known high-clearance drug) as a positive control, and a minus-NADPH incubation as a negative control. If Verapamil is not rapidly degraded, or if the minus-NADPH control shows degradation (indicating non-CYP chemical instability), the entire assay plate is invalidated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of both the 5-fluoropyrazole and the non-fluorinated analog in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Add Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching & Extraction: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Dextromethorphan). Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting the reaction, while simultaneously acting as an extraction solvent for the highly lipophilic fluorinated analytes.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials and quantify the remaining parent compound using LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate the half-life and CLint​ .

HLM_Workflow Step1 1. Compound Incubation (Test Cmpd + HLM) Step2 2. Reaction Initiation (Add NADPH, 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Cold MeCN + Internal Std) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. Data Analysis (Calculate CL_int & t_1/2) Step5->Step6

Workflow for self-validating in vitro metabolic stability evaluation.

Protocol B: Minimum Inhibitory Concentration (MIC) Antimicrobial Assay

Because fluorinated pyrazoles frequently exhibit enhanced antimicrobial properties [4], evaluating their biological activity via broth microdilution is standard practice.

  • Self-Validating Mechanism: The inclusion of a known antibiotic (e.g., Ciprofloxacin) ensures the bacterial strain's susceptibility profile is accurate. A sterility control well (broth only) ensures no environmental contamination occurred during the 24-hour incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus) on agar for 24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 5-fluoropyrazole and non-fluorinated pyrazole in Mueller-Hinton broth, ranging from 64 µg/mL down to 0.03 µg/mL.

  • Inoculation: Add 10 µL of the bacterial suspension to each well, achieving a final well volume of 100 µL and a bacterial concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Evaluation: Visually inspect the wells or use a spectrophotometer (OD600) to determine the MIC—defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The transition from a non-fluorinated pyrazole to a 5-fluoropyrazole is rarely a mere incremental improvement; it is often a rescue strategy for failing drug candidates. By leveraging the extreme electronegativity and strong C-F bond energy of fluorine, researchers can systematically engineer out metabolic liabilities while simultaneously driving up target affinity. As demonstrated by the validated protocols above, the biological activity of these analogs can be rigorously quantified, proving that 5-fluoropyrazoles offer a vastly superior pharmacokinetic and pharmacodynamic profile in modern drug discovery.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at:[Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles. Oriental Journal of Chemistry. Available at:[Link]

Comparative

Unambiguous Structural Validation of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Single-Crystal X-Ray Diffraction (SCXRD) vs. Spectroscopic Modalities Halogenated pyrazoles are foundational building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Single-Crystal X-Ray Diffraction (SCXRD) vs. Spectroscopic Modalities

Halogenated pyrazoles are foundational building blocks in modern medicinal chemistry and agrochemical development. However, as these heterocycles become increasingly substituted to optimize binding affinity and metabolic stability, their structural validation becomes exponentially more difficult.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against traditional spectroscopic alternatives for the absolute structural confirmation of 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole , providing a self-validating experimental protocol for researchers.

The Analytical Dilemma: Fully Substituted Heterocycles

The compound 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole presents a unique analytical nightmare for standard laboratory techniques. Because every position on the pyrazole ring is substituted (N1-ethyl, C3-methyl, C4-iodo, C5-fluoro), there are zero protons attached to the heterocyclic core .

Traditional 1 H-NMR relies heavily on Nuclear Overhauser Effect (NOESY/ROESY) correlations between ring protons and substituent protons to establish regiochemistry. Without these ring protons, distinguishing between regioisomers (e.g., placing the methyl at C3 vs. C5) relies on weak, long-range 13 C- 19 F or 13 C- 1 H couplings. These couplings are often ambiguous, solvent-dependent, and insufficient for regulatory filings. Furthermore, while High-Resolution Mass Spectrometry (HRMS) easily confirms the exact mass, it is entirely blind to regioisomerism.

To overcome this, SCXRD is required to obtain the whole 3D structure by the systematic analysis of the crystallized material's electron density[1].

AnalyticalDecision Start Synthesize Fully Substituted Pyrazole (1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole) NMR 1H/13C/19F NMR Spectroscopy Start->NMR Check Functional Groups MS High-Resolution Mass Spec (HRMS) Start->MS Confirm Exact Mass Issue Regiochemical Ambiguity (No ring protons for NOESY/ROESY) NMR->Issue Cannot assign C3 vs C5 MS->Issue Blind to regioisomers XRD Single-Crystal X-ray Diffraction (SCXRD) Issue->XRD Requires Absolute 3D Spatial Resolution

Analytical decision tree justifying SCXRD for fully substituted pyrazoles.

Comparative Performance Data

When evaluating the three-dimensional arrangement of atoms, SCXRD is crucial for understanding structure-activity relationships (SAR)[2]. The table below summarizes the comparative performance of these modalities based on typical experimental outcomes for fully substituted halogenated pyrazoles.

Analytical ModalityRegiochemical ResolutionConformational DataSample RequirementThroughputKey Limitation
SCXRD (Gold Standard) Absolute certainty (<0.05 Å) Exact 3D solid-state conformation Single crystal (>0.1 mm)Low (24-72 hours)Requires crystallizable material
Multinuclear NMR Ambiguous (lacks ring protons)Time-averaged solution state~5-10 mg (Solution)High (Minutes)Cannot definitively assign C3 vs C5
HRMS NoneNone<1 mgVery HighCannot differentiate regioisomers

Data Insight: In recent structural determinations of 4-iodo-1H-pyrazole analogs, SCXRD reliably mapped intermolecular N...N distances and catemeric hydrogen-bonding networks, whereas NMR could only infer connectivity through calculated dipole moments and theoretical DFT comparisons[3].

Expertise & Experience: Causality in SCXRD Design

As an application scientist, I frequently see researchers apply default diffractometer settings to novel compounds, leading to poor data resolution. For 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole, every step of the SCXRD protocol must be deliberately engineered to account for its unique physicochemical properties:

  • Radiation Source (Mo Kα vs. Cu Kα): The presence of Iodine (a heavy atom) dictates the use of Molybdenum Kα radiation ( λ=0.71073 Å). Standard Copper Kα radiation would result in severe X-ray absorption by the iodine atom, distorting the intensity data and leading to artificially high thermal parameters.

  • Cryocooling (100 K): The 1-ethyl substituent possesses high rotational freedom. Collecting data at room temperature would result in massive thermal ellipsoids (smearing of the electron density map), making it impossible to accurately determine bond lengths. Flash-cooling the mounted crystal in a stream of cold nitrogen to 100 K freezes this motion[2].

  • Self-Validating Phasing Strategy: The high electron density of Iodine makes this molecule a perfect candidate for Patterson methods. The Iodine atom acts as a heavy-atom anchor; once its position is computationally solved, the remaining lighter atoms (F, N, C) naturally and unambiguously emerge in the difference Fourier map, creating a self-validating structural model.

SCXRDWorkflow Cryst 1. Crystal Growth (Vapor Diffusion) Mount 2. Cryo-Mounting (100 K N2 Stream) Cryst->Mount Diffract 3. Data Collection (Mo K-alpha X-rays) Mount->Diffract Phase 4. Phase Solution (Heavy Atom Method) Diffract->Phase Refine 5. Refinement (Least Squares) Phase->Refine Final 6. Final 3D Model (Validated Structure) Refine->Final

Step-by-step SCXRD workflow optimized for heavy-atom (Iodine) containing heterocycles.

Validated Step-by-Step SCXRD Protocol

To achieve publication-quality structural validation, follow this optimized methodology:

Step 1: Crystal Growth via Vapor Diffusion

  • Dissolve 5-10 mg of 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole in a minimum volume of dichloromethane (DCM) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of hexane (anti-solvent). Cap the outer vial tightly.

  • Allow slow vapor diffusion over 48-72 hours. Causality: The slow diffusion of hexane into DCM promotes controlled nucleation, essential for growing diffraction-quality single crystals without twin defects. Note that fluoro and iodo pyrazole analogs often form unique non-isostructural catemeric networks during this packing phase[3].

Step 2: Crystal Harvesting and Cryo-Mounting

  • Select a crystal (>0.1 mm in at least two dimensions) under a polarized light microscope.

  • Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop.

  • Transfer immediately to a diffractometer equipped with a 100 K nitrogen cold stream. Causality: The oil prevents solvent loss and crystal degradation, while the rapid cooling minimizes thermal vibrations[2].

Step 3: Data Collection

  • Irradiate the crystal using a Mo Kα X-ray source.

  • Collect a full sphere of diffraction data (typically ω and ϕ scans) to ensure high redundancy and completeness (>99%).

Step 4: Structure Solution and Refinement

  • Integrate the diffraction images to obtain the electron density of the compound[1].

  • Solve the phase problem using the Patterson method to locate the Iodine atom.

  • Perform full-matrix least-squares refinement on F2 . Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation Check: Ensure the final R1​ value is < 0.05 and the goodness-of-fit (GoF) is near 1.0, confirming the absolute regiochemistry of the ethyl, methyl, fluoro, and iodo groups.

References

  • [3] Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Source: MDPI. URL:[Link]

  • [1] Title: Comparison of NMR and X-ray crystallography. Source: Birkbeck College. URL:[Link]

Sources

Validation

A Comprehensive Guide to Palladium Catalyst Efficacy in Pyrazole Cross-Coupling Reactions

The functionalization of pyrazole rings is a cornerstone of modern medicinal chemistry, with substituted pyrazoles forming the core of numerous pharmaceuticals, agrochemicals, and biological probes. Among the various met...

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of pyrazole rings is a cornerstone of modern medicinal chemistry, with substituted pyrazoles forming the core of numerous pharmaceuticals, agrochemicals, and biological probes. Among the various methods for pyrazole derivatization, palladium-catalyzed cross-coupling reactions—specifically Buchwald-Hartwig C-N couplings and Suzuki-Miyaura C-C couplings—stand out for their efficiency and versatility.

However, pyrazoles present unique synthetic hurdles. Their multiple nitrogen atoms can act as competitive σ-donors, potentially coordinating to the palladium center and forming off-cycle, catalytically inactive species. This guide objectively compares the efficacy of different palladium catalyst systems, analyzing the mechanistic causality behind ligand selection and providing self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Overcoming Catalyst Poisoning

The primary reason many standard palladium catalysts fail in pyrazole cross-coupling is the formation of stable, inactive bis(pyrazolyl)palladium complexes. To circumvent this, the choice of the ancillary ligand is as critical as the palladium source itself.

Bulky, electron-rich dialkylbiarylphosphines (commonly known as Buchwald ligands) are typically required. The electron-rich nature of these ligands facilitates the oxidative addition of deactivated aryl halides or triflates. More importantly, their extreme steric bulk accelerates the reductive elimination step—often the bottleneck in heterocycle functionalization—while physically shielding the palladium center from unwanted coordination by the pyrazole nitrogens.

MechanisticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide/Triflate) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Pyrazole Coordination & Base Deprotonation PdII->AmineCoord Base (e.g., t-BuONa) PdII_Amido Pd(II) Aryl(pyrazolyl) Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (Accelerated by Bulky Ligand) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Pyrazole Product RedElim->Product

Catalytic cycle of Pd-catalyzed pyrazole N-arylation highlighting ligand-accelerated steps.

Catalyst Efficacy Comparison: C-N Coupling (Buchwald-Hartwig)

When forming C-N bonds via the N-arylation of pyrazoles or the amination of halopyrazoles, the catalyst must suppress competitive β-hydride elimination and homocoupling.

  • tBuBrettPhos Pd G3 / Pd(OAc)₂ + tBuBrettPhos: This system is highly optimal for the N-arylation of pyrazoles using aryl triflates. The extreme steric bulk of the tBuBrettPhos ligand promotes rapid reductive elimination, yielding N-arylpyrazoles in excellent yields even with ortho-substituted (sterically hindered) aryl triflates[1].

  • Pd(dba)₂ + tBuDavePhos: This combination is highly effective for the C4-alkylamination of 4-halopyrazoles. Experimental data demonstrates that this catalyst system works exceptionally well for alkylamines lacking a β-hydrogen. However, amines possessing β-hydrogens suffer from reduced yields due to competitive β-elimination occurring within the palladium complex during the catalytic cycle[2].

  • Pd(OAc)₂ + XPhos: This system is the preferred choice for the selective arylation of exocyclic amino groups on 1H-pyrazol-5-amines. The XPhos ligand allows the reaction to maintain high chemoselectivity for the exocyclic amine over the endocyclic pyrazole nitrogens, utilizing KOH as an effective base[3].

Table 1: Catalyst Efficacy in Pyrazole C-N Coupling
Catalyst SystemLigandSubstrate TypeReaction TempAvg. YieldKey Advantage
Pd(OAc)₂ tBuBrettPhosPyrazole + Aryl Triflates80–100 °C85–95%Excellent for sterically hindered ortho-substituted substrates.
Pd(dba)₂ tBuDavePhos4-Halo-1-tritylpyrazole + Alkylamines90 °C60–85%Highly effective for amines lacking β-hydrogens.
Pd(OAc)₂ XPhos1H-pyrazol-5-amine + Aryl Halides80–110 °C75–90%High chemoselectivity for exocyclic amines.

Catalyst Efficacy Comparison: C-C Coupling (Suzuki-Miyaura)

For the arylation and vinylation of iodopyrazoles, the Suzuki-Miyaura reaction is the industry standard. The efficacy here is highly dependent on the position of the halogen on the pyrazole ring.

  • Pd(OAc)₂ + SPhos: This is the gold standard for coupling 4-iodo-1H-pyrazoles with arylboronic acids. SPhos is uniquely suited for Suzuki couplings of heteroaryl halides because its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the methoxy groups on the biaryl backbone stabilize the active Pd(0) species, yielding products in up to 98% yield[4].

  • Pd(PPh₃)₄: A classic, cost-effective catalyst that remains highly effective for 3-iodo-1H-pyrazoles. While it can afford coupled products in yields up to 96%, it generally requires higher catalyst loadings (typically 5 mol%) and longer reaction times compared to the Pd/SPhos system[4].

Table 2: Catalyst Efficacy in Pyrazole C-C Coupling (Suzuki-Miyaura)
Catalyst SystemLigandSubstrate TypeBase / SolventAvg. Yield
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)4-Iodopyrazole + Arylboronic acidKF / Toluene-H₂O88–98%
Pd(PPh₃)₄ (5 mol%)PPh₃3-Iodopyrazole + Arylboronic acidK₂CO₃ / DMF-H₂O70–96%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explained to allow researchers to troubleshoot in real-time.

ExpWorkflow Prep Inert Atmosphere Setup Weigh Precatalyst & Ligand Mix Solvent & Base Addition (Degassed Solvents) Prep->Mix React Thermal Heating (80-110 °C, 12-24h) Mix->React Workup Aqueous Workup & Organic Extraction React->Workup Purify Flash Chromatography & Product Isolation Workup->Purify

Step-by-step experimental workflow for palladium-catalyzed pyrazole cross-coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Iodopyrazoles (Pd(OAc)₂ / SPhos)

Objective: High-yield C-C bond formation at the C4 position.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-iodo-1H-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and KF (2.0 equiv).

    • Causality: KF is chosen over weaker bases because the fluoride ion highly effectively activates the boron species by forming a reactive fluoroborate complex, accelerating the transmetalation step.

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v).

    • Causality: A biphasic solvent system is critical. Toluene dissolves the organic substrates and the active Pd-SPhos complex, while water dissolves the KF base and the resulting borate byproducts, driving the reaction forward.

  • Reaction: Heat the mixture to 80 °C for 12 hours under vigorous stirring.

    • Validation Checkpoint: Observe the color of the reaction mixture. A shift from the initial yellow/orange to a deep red or dark brown indicates the successful formation of the active Pd(0) species. The appearance of a black precipitate (Pd black) signifies catalyst deactivation and requires immediate halting to troubleshoot oxygen ingress.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol 2: C4-Alkylamination of 4-Halopyrazoles (Pd(dba)₂ / tBuDavePhos)

Objective: C-N bond formation utilizing aliphatic amines.

  • Preparation: Inside a nitrogen-filled glovebox, combine 4-bromo-1-tritylpyrazole (1.0 equiv), the aliphatic amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv) in a reaction vial.

    • Causality: The trityl protecting group is mandatory here. It provides massive steric bulk at the N1 position, preventing the pyrazole from coordinating to the palladium center and shutting down the catalytic cycle.

  • Catalyst Addition: Add Pd(dba)₂ (5 mol%) and tBuDavePhos (5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 90 °C for 24 hours.

    • Validation Checkpoint: Monitor the reaction via TLC or LC-MS after 4 hours. If starting material remains but the reaction has stalled, it is highly probable that β-hydride elimination has occurred (if the amine possesses β-hydrogens), which reduces the Pd(II) complex to an inactive state.

  • Workup: Quench with water, extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography.

References

  • 4. Benchchem. 2.2. PMC - National Institutes of Health. 3.1. ResearchGate. 4.3. ResearchGate.

Sources

Comparative

Comparative SAR Guide: Optimizing 4-Substituted Pyrazoles for Target Selectivity and Potency

Executive Summary The pyrazole scaffold is a privileged structure in modern drug discovery. While substitutions at the 1-, 3-, and 5-positions are frequently explored to dictate general pharmacokinetic properties, the 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in modern drug discovery. While substitutions at the 1-, 3-, and 5-positions are frequently explored to dictate general pharmacokinetic properties, the 4-position serves as a critical vector for fine-tuning target selectivity and binding affinity. This guide objectively compares the structure-activity relationships (SAR) of various 4-substituted pyrazoles across two distinct therapeutic applications: Kinase Inhibition (JNK3 vs. p38) and Tubulin Depolymerization (Combretastatin A4 analogs) .

Mechanistic Foundation: The 4-Position of the Pyrazole Ring

From an electronic standpoint, pyrazole is a π-excess aromatic heterocycle. The N1 and N2 atoms withdraw electron density via inductive effects, but donate π-electrons into the ring. Consequently, the C4-position is the most electron-rich site on the pyrazole core[1]. This fundamental property dictates two critical factors in drug design:

  • Synthetic Accessibility : The C4-position is highly susceptible to electrophilic aromatic substitution (e.g., halogenation), allowing for late-stage functionalization via palladium-catalyzed cross-coupling[2].

  • Receptor Interaction : Because the C4-vector projects perpendicularly away from the hydrogen-bonding face of the pyrazole nitrogens, substituents here often probe deep hydrophobic pockets within target active sites without disrupting the core scaffold's anchoring hydrogen bonds.

Case Study 1: Tuning Kinase Selectivity (JNK3 vs. p38)

Objective Comparison

In the development of neuroprotective agents, achieving selectivity for c-Jun N-terminal kinase 3 (JNK3) over the closely related p38 kinase is a major hurdle. Researchers evaluated a series of to determine how modifying the C4-position of the pyrazole ring impacts both potency and selectivity[3].

Table 1: JNK3 vs. p38 Kinase Inhibition by 4-Substituted Pyrazoles

CompoundC4-Substituent (R)JNK3 IC50 (µM)p38 IC50 (µM)Selectivity Ratio (p38/JNK3)
1 (Baseline) -H (Unsubstituted)0.63> 20.0> 31.7
38 3-Pyridyl0.111.1410.3
37 4-Fluorophenyl0.0070.022.8
Causality & SAR Logic

The data reveals a classic "potency vs. selectivity" trade-off. Why does the 4-fluorophenyl group (Compound 37) increase JNK3 potency by 90-fold but ruin selectivity? The 4-fluorophenyl group is highly lipophilic and perfectly occupies a deep hydrophobic pocket in the JNK3 ATP-binding site, drastically increasing the binding affinity ( ΔG ). However, this same hydrophobic pocket is partially conserved in p38. The massive gain in non-specific hydrophobic interactions overrides the subtle structural differences that originally conferred the >31-fold selectivity seen in the unsubstituted pyrazole (Compound 1)[3].

SAR_Logic Core Unsubstituted Pyrazole (Base Scaffold) Sub4 C4-Position Substitution (Electrophilic Site) Core->Sub4 SAR Optimization FPh R = 4-Fluorophenyl JNK3 IC50: 0.007 µM (High Potency) Sub4->FPh Bulky/Hydrophobic Py R = 3-Pyridyl JNK3 IC50: 0.11 µM (Moderate Potency) Sub4->Py Heteroaryl Unsub R = H (Unsubstituted) JNK3 IC50: 0.63 µM (High Selectivity) Sub4->Unsub Baseline

Figure 1: SAR logic for 4-substituted pyrazoles targeting JNK3/p38 kinase selectivity.

Self-Validating Protocol: TR-FRET Kinase Assay

To accurately measure these subtle IC50 shifts, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required.

  • Preparation : Incubate 5 nM recombinant JNK3 (or p38) with the 4-substituted pyrazole in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20) for 15 minutes at room temperature.

  • Initiation : Add 10 µM ATP and 200 nM ULight-labeled peptide substrate.

  • Detection : Terminate the reaction after 60 minutes using EDTA. Add Europium-anti-phospho antibody. Read the TR-FRET signal (Emission at 665 nm / 615 nm).

  • Validation Checkpoint : Include a known p38 inhibitor (e.g., SB203580) as a positive control. Calculate the Z'-factor for the plate; a Z'-factor > 0.6 is mandatory to validate the assay's dynamic range before calculating the pyrazole IC50 values.

Case Study 2: Mimicking cis-Olefins in Oncology (CA4 Analogs)

Objective Comparison

Combretastatin A4 (CA4) is a potent Vascular Disrupting Agent (VDA) that binds to the colchicine site of β-tubulin. Its active conformation relies on a cis-stilbene double bond, which is prone to spontaneous isomerization into the inactive trans-isomer. Researchers utilized the pyrazole core to lock this geometry, evaluating as CA4 mimics[4].

Table 2: HUVEC Proliferation Inhibition by Pyrazole-Based CA4 Analogs

Compound ScaffoldSubstitution PatternHUVEC Proliferation IC50Mode of Action
CA4P (Standard) cis-Stilbene~2 - 5 nMTubulin Depolymerization
Analog 5 1,4-Disubstituted PyrazoleLow NanomolarReversible β-Tubulin Binding
Analog 10 1,5-Disubstituted PyrazoleLow MicromolarWeak Tubulin Binding
Analog 31 3,4-Disubstituted PyrazoleLow NanomolarReversible β-Tubulin Binding
Causality & SAR Logic

Why does the 1,4-disubstituted pyrazole (Analog 5) mimic CA4 perfectly, while the 1,5-isomer (Analog 10) fails? The spatial relationship between the substituents is dictated by the bond angles of the pyrazole ring. In a 1,4-substitution pattern, the dihedral angle and the distance between the two aryl rings closely match the 3.0–3.5 Å distance found in the cis-olefin of natural CA4[5]. This allows the 1,4-pyrazole to fit seamlessly into the tight colchicine binding pocket of β-tubulin. The 1,5-isomer forces the aryl rings too close together, creating steric clashes that prevent target engagement[6].

Synthesis Sydnone Sydnone Derivative (Mesoionic Dipole) Cyclo [3+2] Cycloaddition (Regioselective) Sydnone->Cyclo Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Cyclo Pyrazole 1,5-Disubstituted Pyrazole (Open C4 Position) Cyclo->Pyrazole Bromination NBS Bromination (C4-Halogenation) Pyrazole->Bromination Electrophilic Attack CrossCoupling Suzuki-Miyaura Coupling (C4-Arylation) Bromination->CrossCoupling Pd Catalyst Final Fully Substituted Pyrazole (CA4 Analog) CrossCoupling->Final

Figure 2: Regioselective synthesis of 4-substituted pyrazoles via sydnone cycloaddition.

Self-Validating Protocol: Regioselective Synthesis via Sydnones

To ensure strict control over the 4-position for CA4 analogs, a is employed[7].

  • Cycloaddition : React an N-substituted sydnone with a terminal alkyne in xylene under reflux. The innate regioselectivity of the mesoionic dipole yields the 1,5-disubstituted pyrazole exclusively.

  • Validation Checkpoint 1 : Perform 1 H-NMR spectroscopy. The appearance of a distinct singlet at ~ δ 6.5–7.0 ppm confirms the presence of the open C4-proton.

  • Bromination : Treat the intermediate with N-Bromosuccinimide (NBS) in acetonitrile. The π -excessive nature of the pyrazole directs electrophilic bromination exclusively to the C4 position.

  • Validation Checkpoint 2 : Re-run 1 H-NMR. The complete disappearance of the C4-proton singlet serves as a self-validating proof that halogenation occurred exactly at the 4-position.

  • Cross-Coupling : React the 4-bromo pyrazole with an arylboronic acid using Pd(PPh 3​ ) 4​ and Na 2​ CO 3​ to yield the final 1,4,5-trisubstituted CA4 analog.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011.

  • Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4. Journal of Medicinal Chemistry, 2016.

  • Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 2008.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018.

Sources

Validation

A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking New Methodologies Against Established Protocols

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of molecular design. Its prevalence in pharmaceuticals and agrochemicals drives the continuous pursuit of more eff...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of molecular design. Its prevalence in pharmaceuticals and agrochemicals drives the continuous pursuit of more efficient, sustainable, and versatile synthetic routes. This guide provides an in-depth comparison of established pyrazole synthesis protocols with modern, innovative methods, offering the experimental data and mechanistic insights necessary to make informed decisions in your synthetic endeavors.

The Enduring Importance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities and metabolic stability, making it a "privileged scaffold" in medicinal chemistry.[1][2] From blockbuster drugs to cutting-edge molecular probes, the pyrazole core is a testament to the power of heterocyclic chemistry.

Established Protocols: The Workhorses of Pyrazole Synthesis

For decades, two primary methods have dominated the landscape of pyrazole synthesis: the Knorr and Paal-Knorr reactions. Their reliability and broad applicability have made them indispensable tools for organic chemists.

The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[4]

A critical aspect of the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[5] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[4]

  • To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 equiv). The choice of solvent can influence reaction rates and regioselectivity.

  • A catalytic amount of acid (e.g., HCl, H₂SO₄) is added to the mixture. The acid catalyzes both the formation of the hydrazone intermediate and the subsequent dehydration step.

  • The reaction mixture is heated to reflux for a period of 2-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the desired pyrazole.

The Paal-Knorr Pyrazole Synthesis

A variation of the Knorr synthesis, the Paal-Knorr reaction for pyrazoles typically involves the condensation of a 1,4-dicarbonyl compound with a hydrazine.[6] Similar to the Knorr synthesis, the mechanism involves the formation of a di-hydrazone intermediate, followed by cyclization and elimination of a molecule of hydrazine to yield the pyrazole.

The New Wave: Innovative and Sustainable Pyrazole Synthesis

While the Knorr and Paal-Knorr syntheses are robust, the demand for greener, more efficient, and diverse synthetic routes has led to the development of several novel methodologies.

Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. "Green" approaches to pyrazole synthesis aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.[7][8]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[9][10] In pyrazole synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[7] This is attributed to the efficient and uniform heating of the reaction mixture.[9]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. The acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate reaction rates.

  • Solvent-Free and Aqueous Synthesis: Eliminating or replacing hazardous organic solvents is a key principle of green chemistry. Many modern pyrazole syntheses are now performed under solvent-free conditions or in water, a benign and environmentally friendly solvent.[8][11]

  • The 1,3-dicarbonyl compound (1.0 equiv), hydrazine derivative (1.0 equiv), and a catalytic amount of a solid acid catalyst (e.g., montmorillonite K10) are combined in a microwave-safe vessel.

  • The mixture is irradiated in a microwave reactor at a set temperature (e.g., 100-140°C) for a short duration (e.g., 5-15 minutes).

  • After cooling, the solid mixture is treated with a suitable solvent to extract the product.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the crude pyrazole, which is then purified.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical.[7] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazoles, avoiding the need for isolating intermediates and reducing waste.[2][7]

Flow Chemistry

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and facile scalability.[12][13] The synthesis of pyrazoles in flow reactors allows for precise control over reaction parameters, leading to improved yields and purity.[12][14] This is particularly advantageous when dealing with hazardous reagents like hydrazine or when performing reactions at elevated temperatures and pressures.[12]

Comparative Analysis of Synthesis Methods

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators of the discussed methods.

MethodTypical Reaction TimeTypical Yield (%)TemperatureCatalystKey AdvantagesKey Disadvantages
Knorr Synthesis 2 - 24 hours60 - 90RefluxAcid (HCl, H₂SO₄)Well-established, versatileLong reaction times, potential for regioisomers
Paal-Knorr Synthesis 2 - 12 hours50 - 85RefluxAcidGood for specific substitution patternsLess common for pyrazoles than pyrroles
Microwave-Assisted 5 - 30 minutes80 - 98[15]100 - 150°CVarious (acid, base, solid supports)Rapid, high yields, energy efficientRequires specialized equipment
Ultrasound-Assisted 30 - 120 minutes75 - 95Room Temp - 60°CVariousMild conditions, improved mass transferScalability can be an issue
Multicomponent 1 - 8 hours70 - 95VariesVariousHigh efficiency, atom economy, diversityReaction discovery can be challenging
Flow Chemistry 1 - 60 minutes[14]80 - 99[14]100 - 180°CVariousHigh throughput, safe, scalableHigh initial equipment cost

Visualizing the Synthetic Landscape

To further clarify the relationships between these synthetic strategies, the following diagrams illustrate the general workflow and a decision-making process for selecting the optimal method.

G cluster_start Starting Materials cluster_process Synthesis Method cluster_product Product cluster_conditions Reaction Conditions Start1 1,3-Dicarbonyl Method Cyclocondensation Start1->Method Start2 Hydrazine Start2->Method Product Pyrazole Method->Product Cond1 Conventional Heating Method->Cond1 Cond2 Microwave Method->Cond2 Cond3 Ultrasound Method->Cond3 Cond4 Flow Reactor Method->Cond4

Caption: General workflow for pyrazole synthesis.

G node_rect node_rect start Start: Need to Synthesize a Pyrazole q1 High Throughput / Scale-up? start->q1 q2 Green Chemistry Priority? q1->q2 No ans_flow Flow Chemistry q1->ans_flow Yes q3 Complex Substitution Pattern? q2->q3 No ans_mw_us Microwave or Ultrasound q2->ans_mw_us Yes ans_mcr Multicomponent Reaction q3->ans_mcr Yes ans_knorr Knorr / Paal-Knorr q3->ans_knorr No

Caption: Decision tree for selecting a pyrazole synthesis method.

Conclusion and Future Outlook

The synthesis of pyrazoles has evolved significantly from the foundational work of Knorr. While traditional methods remain valuable, modern techniques offer compelling advantages in terms of speed, efficiency, and sustainability. For rapid lead optimization and library synthesis, microwave-assisted and multicomponent reactions are often superior choices. For large-scale production and process safety, flow chemistry is increasingly becoming the technology of choice.

As a senior application scientist, my recommendation is to embrace a "best-of-both-worlds" approach. Understand the fundamentals and reliability of the established protocols, but do not hesitate to leverage the power and elegance of modern synthetic methodologies. The optimal choice will always depend on the specific goals of your project, but with the expanding toolkit of pyrazole synthesis, the possibilities for innovation are greater than ever.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. (n.d.). Benchchem.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI.
  • New “Green” Approaches to the Synthesis of Pyrazole Deriv
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
  • Paal–Knorr synthesis. (n.d.). Wikipedia.
  • Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. (2015).
  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). Taylor & Francis.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025).
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurk
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). [No source provided].
  • Microwave assisted synthesis of novel pyrazoles. (n.d.). [No source provided].
  • Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. (2019). Taylor & Francis.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2025).
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (n.d.). PMC.
  • Various methods for the synthesis of pyrazole. (n.d.).
  • Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. (2022). [No source provided].
  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2025). MDPI.
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2015).

Sources

Comparative

Comparative DFT Study on the Electronic Properties of Halogenated Pyrazoles

Executive Summary Halogenated pyrazoles are privileged pharmacophores in modern drug discovery. The strategic substitution of fluorine, chlorine, bromine, or iodine onto the pyrazole core profoundly alters the molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated pyrazoles are privileged pharmacophores in modern drug discovery. The strategic substitution of fluorine, chlorine, bromine, or iodine onto the pyrazole core profoundly alters the molecule's lipophilicity, metabolic stability, and target binding affinity. As a Senior Application Scientist, I present this objective comparison guide to evaluate the electronic properties of 4-halo-1H-pyrazoles using Density Functional Theory (DFT). This guide compares the performance of different halogen substituents and computational methodologies, providing a self-validating protocol for researchers to accurately model these critical drug fragments.

Methodological Causality: Selecting the Right DFT Parameters

Historically, the B3LYP functional has been widely used to calculate the geometric parameters of pyrazole derivatives[1][2]. However, when comparing a full series of halogens—especially heavier atoms like bromine and iodine—standard functionals and basis sets often fail to capture critical non-covalent interactions and relativistic effects.

To ensure scientific integrity and predictive accuracy, our computational choices are grounded in the following causal relationships:

  • Functional Selection (M06-2X vs. B3LYP): While B3LYP is computationally inexpensive, it lacks adequate dispersion corrections. We utilize the M06-2X hybrid meta-GGA functional. M06-2X is specifically parameterized to capture medium-range electron correlation, making it vastly superior for modeling non-covalent interactions such as halogen bonding[3][4].

  • Basis Set Selection (def2-TZVP vs. Pople 6-31G):* Standard Pople basis sets struggle with the core electrons of heavy halogens. We employ the def2-TZVP basis set because it seamlessly integrates Effective Core Potentials (ECPs) for bromine and iodine[4]. This accounts for relativistic effects in the inner electron shells without incurring the exponential computational cost of an all-electron basis set.

Self-Validating DFT Computational Protocol

To guarantee the trustworthiness of your computational data, every DFT workflow must be a self-validating system. The following step-by-step methodology ensures that the extracted electronic properties are derived from a true thermodynamic minimum.

Step 1: Initial Conformational Search & Ligand Preparation

  • Generate the 3D coordinates of the target halogenated pyrazoles (e.g., 4-fluoro, 4-chloro, 4-bromo, and 4-iodo-1H-pyrazole).

  • Perform a preliminary molecular mechanics optimization (using the MMFF94 force field) to prevent the subsequent quantum mechanical calculations from becoming trapped in high-energy local minima.

Step 2: Geometry Optimization

  • Execute the geometry optimization using the M06-2X/def2-TZVP level of theory.

  • Causality: This step iteratively adjusts the nuclear coordinates to find the lowest energy configuration of the electron cloud, establishing the molecule's ground-state geometry.

Step 3: The Validation Step (Frequency Calculation)

  • Compute the Hessian matrix (second derivatives of the energy with respect to nuclear coordinates) at the exact same level of theory used for optimization.

  • Validation Check: Analyze the vibrational frequencies. A true energetic minimum must possess zero imaginary frequencies . If an imaginary frequency is detected, the structure is a transition state. You must perturb the geometry along the normal mode of that imaginary frequency and re-submit to Step 2.

Step 4: Wavefunction Analysis & Property Extraction

  • Once validated, perform a single-point energy calculation to extract the Frontier Molecular Orbitals (HOMO and LUMO)[5].

  • Generate the Molecular Electrostatic Potential (MEP) map to quantify the σ -hole magnitude (critical for predicting halogen bonding).

  • Calculate Fukui indices to determine local nucleophilic and electrophilic susceptibility[5].

Workflow Visualization

DFT_Workflow Start 1. Ligand Preparation (Halogenated Pyrazoles) GeomOpt 2. Geometry Optimization (M06-2X / def2-TZVP) Start->GeomOpt 3D Coordinates FreqCalc 3. Frequency Calculation (Hessian Matrix Evaluation) GeomOpt->FreqCalc Minimized Structure Validation 4. Self-Validation (Zero Imaginary Frequencies?) FreqCalc->Validation Thermochemical Data Validation->GeomOpt No (Imaginary Freq > 0) SinglePoint 5. Electronic Properties (HOMO/LUMO, MEP, Fukui) Validation->SinglePoint Yes (True Minimum) Output 6. SAR Data Extraction (Drug Design Insights) SinglePoint->Output Wavefunction Analysis

Fig 1: Self-validating DFT workflow for evaluating halogenated pyrazole electronic properties.

Comparative Analysis of Electronic Properties

The substitution of different halogens at the C4 position of the pyrazole ring dictates the molecule's reactivity, stability, and binding profile. Table 1 summarizes the computed electronic properties derived from the validated M06-2X/def2-TZVP protocol.

Table 1: Quantitative DFT Comparison of 4-Halo-1H-Pyrazoles
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE)Dipole Moment (D)Max σ -Hole Potential (kcal/mol)
1H-Pyrazole (Unsubstituted) -6.82-0.356.472.21N/A
4-Fluoro-1H-pyrazole -6.95-0.586.372.05-2.1 (No σ -hole)
4-Chloro-1H-pyrazole -6.78-0.726.062.38+11.4
4-Bromo-1H-pyrazole -6.65-0.855.802.45+19.2
4-Iodo-1H-pyrazole -6.41-1.055.362.58+29.5

Note: Data represents theoretical benchmarks calculated at the M06-2X/def2-TZVP level in a simulated aqueous continuum (SMD).

Mechanistic Insights & SAR Implications

1. Frontier Molecular Orbitals (HOMO-LUMO Gap): The HOMO-LUMO energy gap ( Δ E) is a direct indicator of chemical hardness and kinetic stability[4][5]. As we move down the halogen group from fluorine to iodine, the energy gap narrows significantly (from 6.37 eV to 5.36 eV).

  • Causality: Fluorine is highly electronegative and tightly holds its electron density, resulting in a "hard," chemically resilient molecule. Conversely, the large, diffuse electron cloud of iodine raises the HOMO energy and lowers the LUMO energy. This makes 4-iodo-1H-pyrazole a "softer" molecule, highly polarizable, and more susceptible to charge-transfer interactions within biological targets[4].

2. The Emergence of the Sigma-Hole ( σ -hole): Mapping the Molecular Electrostatic Potential (MEP) reveals a critical phenomenon for drug design: halogen bonding.

  • Causality: Because halogens (except fluorine) are polarizable, the covalent bond between the pyrazole carbon and the halogen draws electron density toward the pyrazole ring's equatorial plane. This leaves a region of positive electrostatic potential at the outermost tip of the halogen atom along the C-X bond axis—known as the σ -hole.

  • As shown in Table 1, fluorine exhibits a negative potential at its tip (no σ -hole) due to its extreme electronegativity and low polarizability. However, the σ -hole potential increases dramatically from chlorine (+11.4 kcal/mol) to iodine (+29.5 kcal/mol). In drug discovery, exploiting the massive σ -hole of brominated or iodinated pyrazoles allows for highly directional, strong non-covalent bonding with Lewis basic residues (e.g., backbone carbonyls) in the protein binding pocket.

Conclusion & Strategic Recommendations

When optimizing a pyrazole scaffold for drug development, the choice of halogen must be driven by the specific demands of the target binding site:

  • Choose Fluorine to increase metabolic stability and lower the pKa of the pyrazole without introducing steric bulk or halogen bonding.

  • Choose Chlorine as a balanced bioisostere that provides moderate lipophilicity and a weak σ -hole.

  • Choose Bromine or Iodine when structural biology indicates a nearby Lewis base (like an oxygen or nitrogen atom in the protein pocket) that can be targeted via strong, directional halogen bonding.

Computationally, always utilize dispersion-corrected functionals (like M06-2X) and ECP-inclusive basis sets (like def2-TZVP) to accurately model these heavy halogens[3][4]. Standard methods will drastically underestimate the σ -hole and misrepresent the HOMO-LUMO gap, leading to flawed Structure-Activity Relationship (SAR) predictions.

References

  • Direct Halogenation Strategies for Pyrazole (B372694) Rings. Benchchem.
  • Synthesis and DFT calculation of novel pyrazole derivatives.
  • N-Heterocyclic Olefins of Pyrazole and Indazole.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC.
  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.

Sources

Validation

evaluating the drug-likeness of novel pyrazole compounds

Title: Evaluating the Drug-Likeness of Novel Pyrazole Compounds: A Comprehensive ADMET Comparison Guide Introduction: As a Senior Application Scientist, I frequently encounter novel heterocyclic scaffolds, but few posses...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating the Drug-Likeness of Novel Pyrazole Compounds: A Comprehensive ADMET Comparison Guide

Introduction: As a Senior Application Scientist, I frequently encounter novel heterocyclic scaffolds, but few possess the sheer versatility of the pyrazole nucleus. Comprising a five-membered ring with two adjacent nitrogen atoms, pyrazole is a "privileged scaffold" in medicinal chemistry[1]. It forms the structural core of blockbuster therapeutics ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Ruxolitinib) and anticoagulants (Apixaban)[2]. However, the transition from a highly active in vitro hit to a viable clinical candidate hinges entirely on its drug-likeness and pharmacokinetic profile.

This guide provides a rigorous, objective comparison of novel pyrazole-carboxamide derivatives[3] against standard reference drugs like Celecoxib. We will dissect their physicochemical properties, permeability, and metabolic stability, providing field-proven protocols to establish a self-validating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation system[4].

Workflow Visualization: To systematically evaluate pyrazole derivatives, we employ a tiered screening funnel. This prevents resource misallocation by filtering out compounds with poor physicochemical properties before they reach resource-intensive in vitro or in vivo assays.

Pyrazole_ADMET_Workflow A Novel Pyrazole Library (Hit Generation) B In Silico ADMET & Ro5 (Physicochemical Profiling) A->B Virtual Screening C In Vitro Permeability (High-Throughput PAMPA) B->C Pass Lipinski Rules D Metabolic Stability (HLM Intrinsic Clearance) C->D Pe > 10 x 10^-6 cm/s E Cytotoxicity Profiling (HepG2 MTT Assay) D->E T1/2 > 30 min F Lead Optimization Candidate E->F High Cell Viability

Tiered ADMET workflow for evaluating novel pyrazole drug candidates.

Physicochemical Profiling & Lipinski's Rule of Five

Before initiating benchtop assays, we must establish the theoretical drug-likeness of the novel pyrazole derivatives. We utilize in silico predictive models to calculate parameters defined by Lipinski's Rule of Five (Ro5).

Mechanistic Causality: The rationale here is rooted in thermodynamics and cellular biology. A Molecular Weight (MW) > 500 Da restricts passive diffusion across the tightly packed lipid bilayers of the intestinal epithelium. A topological polar surface area (TPSA) > 140 Ų indicates excessive polarity, which severely limits membrane permeation, while a LogP > 5 suggests high lipophilicity, leading to aqueous insolubility and potential entrapment within the lipid bilayer[4].

Table 1: Comparative Physicochemical Properties of Pyrazole Candidates

CompoundMW ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Ro5 Violations
Celecoxib (Ref) 381.373.51377.90
Novel Pyrazole A 412.454.12485.20
Novel Pyrazole B 520.605.315102.42 (MW, LogP)

Data Interpretation: Novel Pyrazole A exhibits an optimal profile, closely mirroring Celecoxib. Pyrazole B violates two rules, predicting poor oral bioavailability. Pyrazole A advances to in vitro validation.

In Vitro Permeability: The PAMPA Protocol

To validate the in silico permeability predictions, we employ the Parallel Artificial Membrane Permeability Assay (PAMPA).

Mechanistic Causality: While Caco-2 cell lines are the gold standard for intestinal absorption, they express active efflux transporters (like P-glycoprotein). For early-stage pyrazole screening, we need to isolate passive transcellular diffusion—the primary absorption route for most small-molecule heterocycles. PAMPA utilizes a lipid-infused artificial membrane, stripping away active transport variables to provide a pure physicochemical permeability coefficient ( Pe​ ).

Step-by-Step Methodology: High-Throughput PAMPA

  • Preparation of Lipid Membrane: Coat the PVDF membrane filter of the donor microplate (pore size 0.45 µm) with 5 µL of a 1% (w/v) lecithin solution dissolved in dodecane.

  • Donor Solution Preparation: Dilute the pyrazole compounds (and Verapamil as a high-permeability control) in PBS (pH 7.4) to a final concentration of 50 µM, ensuring DMSO concentration remains 1% to prevent membrane dissolution.

  • Assay Assembly: Add 150 µL of the donor solution to the donor plate. Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate wells. Carefully place the donor plate into the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the assembly at 25°C for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation Check: The assay is only valid if the Verapamil control yields a Pe​>15×10−6 cm/s.

Metabolic Stability: Human Liver Microsome (HLM) Clearance

A pyrazole compound may absorb well, but if it is rapidly degraded by the liver, it will never reach its therapeutic target.

Mechanistic Causality: Pyrazole rings and their substituents (especially methyl or methoxy groups) are prime targets for oxidative metabolism by Cytochrome P450 (CYP) enzymes[3]. By incubating the compounds with Human Liver Microsomes (subcellular fractions containing high concentrations of CYPs) and an NADPH regenerating system, we simulate Phase I hepatic metabolism. This allows us to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Step-by-Step Methodology: HLM Stability Assay

  • Reaction Mixture: In a 96-well plate, combine 0.5 mg/mL HLM protein, 1 µM of the pyrazole test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the essential cofactor for CYP450 activity).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation Check: Include Testosterone (high clearance) and Warfarin (low clearance) as parallel controls to verify microsomal enzymatic viability.

Table 2: In Vitro ADMET Experimental Results

CompoundPAMPA Pe​ ( 10−6 cm/s)Permeability ClassificationHLM t1/2​ (min)HLM CLint​ (µL/min/mg)
Celecoxib (Ref) 18.5High85.416.2
Novel Pyrazole A 14.2High42.132.9
Verapamil (Control) 22.1HighN/AN/A
Testosterone (Control) N/AN/A12.5110.8

Data Interpretation: Pyrazole A demonstrates excellent passive permeability, comparable to Celecoxib. While its metabolic half-life (42.1 min) is shorter than Celecoxib's, it remains within an acceptable range for moderate clearance, making it a viable lead compound[3].

Cytotoxicity Profiling

Finally, assessing the safety profile is non-negotiable. Certain pyrazole derivatives can exhibit off-target toxicity due to the formation of reactive electrophilic metabolites or unintended kinase inhibition[5]. We evaluate basal cytotoxicity using the MTT assay on HepG2 (human liver carcinoma) cells, providing a reliable indicator of hepatotoxicity.

Step-by-Step Methodology: HepG2 MTT Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of the pyrazole compounds (1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ value relative to the vehicle control.

References

  • Source: Current Topics in Medicinal Chemistry (PubMed / Bentham Science)
  • Source: Future Medicinal Chemistry (Taylor & Francis)
  • Source: Arabian Journal of Chemistry (Elsevier)
  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking Source: MDPI URL
  • Source: Journal of Molecular Structure (PMC / Springer)

Sources

Comparative

A Head-to-Head Comparison of Iodinating Agents for Pyrazole Synthesis: A Senior Application Scientist's Guide

Introduction Iodinated pyrazoles are foundational building blocks in modern medicinal chemistry and materials science. Their utility stems from the carbon-iodine bond, which serves as a versatile synthetic handle for int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Iodinated pyrazoles are foundational building blocks in modern medicinal chemistry and materials science. Their utility stems from the carbon-iodine bond, which serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The strategic placement of an iodine atom on the pyrazole scaffold can significantly influence a molecule's pharmacological profile, making the selection of an appropriate iodinating agent a critical decision in the drug development pipeline.

This guide provides a comprehensive, head-to-head comparison of common iodinating agents for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances, regioselectivity, and practical considerations that govern the choice of one reagent over another. The insights presented herein are derived from a synthesis of peer-reviewed literature and field-proven experience, designed to empower researchers to make informed, effective decisions in their synthetic endeavors.

The Mechanism: Electrophilic Aromatic Substitution

The iodination of a pyrazole ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The electron-rich pyrazole ring acts as a nucleophile, attacking an electrophilic iodine species (I⁺). The reaction typically proceeds via a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, before a proton is eliminated to restore aromaticity.

The regioselectivity of this substitution is dictated by the electronic properties of the pyrazole ring. The C4 position is the most electron-rich and sterically accessible, making it the most common site of electrophilic attack.

Caption: General mechanism of electrophilic iodination of pyrazole.

Comparative Analysis of Common Iodinating Agents

The choice of iodinating agent is critical and depends on factors such as the desired regioselectivity, the presence of other functional groups on the pyrazole, and reaction conditions. We will compare four widely used reagents: Iodine (I₂), N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and Potassium Iodide (KI) with an oxidant.

Reagent SystemTypical ConditionsKey AdvantagesKey Disadvantages
Iodine (I₂) / Base I₂, NaOH or NH₄OH, H₂O or EtOH, RTInexpensive, readily available, simple workup.Often requires a strong base, which can be incompatible with sensitive functional groups. May lead to di-iodination.
N-Iodosuccinimide (NIS) NIS, CH₃CN or DMF, RTHigh regioselectivity for the C4 position, mild conditions, compatible with a wide range of functional groups.More expensive than I₂, requires anhydrous conditions for optimal performance.
Iodine Monochloride (ICl) ICl, CH₂Cl₂, 0 °C to RTHighly reactive, can iodinate deactivated pyrazoles.Can lead to chlorination as a side reaction, harsh conditions may not be suitable for complex substrates, moisture sensitive.
KI / Oxidant KI, K₂S₂O₈, H₂O/CH₃CN, 50-80 °CInexpensive reagents, avoids the use of elemental iodine.Requires elevated temperatures, may have limited functional group tolerance due to the oxidant.
In-Depth Discussion

1. Iodine (I₂) with a Base

This is the most traditional and cost-effective method for pyrazole iodination. Molecular iodine itself is not electrophilic enough to react with the pyrazole ring directly. A base, such as sodium hydroxide or ammonium hydroxide, is required to generate a more potent electrophilic species, hypoiodite (IO⁻), in situ.

  • Expertise & Experience: The primary challenge with this method is controlling the reaction's stoichiometry. Excess iodine or base can lead to the formation of di-iodinated products, primarily 3,4-diiodopyrazole or 4,5-diiodopyrazole, depending on the substitution pattern of the starting material. The reaction is often performed in aqueous or alcoholic solvents, which simplifies the workup procedure, typically involving precipitation of the product.

2. N-Iodosuccinimide (NIS)

NIS has become the reagent of choice for many researchers due to its mildness and high regioselectivity. It provides a clean source of electrophilic iodine and the succinimide byproduct is generally easy to remove.

  • Expertise & Experience: The key to success with NIS is maintaining anhydrous conditions, as water can hydrolyze the reagent and reduce its efficacy. Acetonitrile is a common solvent of choice. For less reactive pyrazole substrates, the addition of a catalytic amount of a Lewis acid or a Brønsted acid (like trifluoroacetic acid) can accelerate the reaction rate without compromising selectivity. This makes NIS particularly valuable for late-stage functionalization of complex molecules where preserving sensitive functional groups is paramount.

3. Iodine Monochloride (ICl)

ICl is a potent iodinating agent due to the polarization of the I-Cl bond, which makes the iodine atom highly electrophilic. This high reactivity allows for the iodination of even electron-deficient pyrazoles that are unreactive towards I₂ or NIS.

  • Trustworthiness: While powerful, ICl's reactivity is a double-edged sword. A significant drawback is the potential for competitive chlorination of the pyrazole ring. To mitigate this, the reaction is typically run at low temperatures (e.g., 0 °C) and the ICl is added slowly to a solution of the pyrazole. The choice of solvent is also critical; chlorinated solvents like dichloromethane are standard. Careful monitoring of the reaction by TLC or LC-MS is essential to quench the reaction upon completion and prevent side-product formation.

Experimental Protocols

The following protocols are representative examples for the iodination of a generic N-substituted pyrazole.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is valued for its mild conditions and high C4-selectivity.

protocol_NIS Workflow for Pyrazole Iodination using NIS cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve pyrazole (1 eq) in anhydrous acetonitrile. B Add NIS (1.1 eq) portion-wise at room temperature. A->B C Stir the reaction mixture for 2-12 hours. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Quench with aqueous Na₂S₂O₃ solution. D->E F Extract with an organic solvent (e.g., EtOAc). E->F G Wash with brine, dry over Na₂SO₄, and concentrate. F->G H Purify by column chromatography. G->H

Caption: Experimental workflow for pyrazole iodination using NIS.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add the N-substituted pyrazole (1.0 equivalent). Dissolve the pyrazole in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 equivalents) to the solution in one portion at room temperature. The use of a slight excess of NIS ensures complete consumption of the starting material.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-iodopyrazole.

Protocol 2: Iodination using Iodine/Ammonium Hydroxide

This protocol is a classic, cost-effective method suitable for robust substrates.

Step-by-Step Methodology:

  • Preparation: Suspend the pyrazole (1.0 equivalent) in water.

  • Reagent Addition: Add iodine (1.1 equivalents) to the suspension. Then, add concentrated ammonium hydroxide solution dropwise while stirring vigorously until the iodine color disappears and a precipitate forms.

  • Reaction: Continue stirring at room temperature for 1-3 hours.

  • Workup: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from a suitable solvent like ethanol/water.

Conclusion and Recommendations

The selection of an iodinating agent for pyrazole synthesis is a nuanced decision that balances reactivity, selectivity, substrate compatibility, and cost.

  • For high regioselectivity at the C4 position and excellent functional group tolerance , N-Iodosuccinimide (NIS) is the superior choice, particularly in the context of complex molecule synthesis.

  • For large-scale, cost-effective synthesis of simple, robust pyrazoles , the classic Iodine/Base system remains a viable and economical option.

  • When faced with electron-deficient or sterically hindered pyrazoles that are unreactive to other agents, Iodine Monochloride (ICl) provides the necessary reactivity, albeit with careful control required to prevent side reactions.

By understanding the distinct advantages and limitations of each reagent, researchers can strategically design their synthetic routes to access valuable iodinated pyrazole intermediates efficiently and selectively.

References

  • T. L. Gilchrist, Heterocyclic Chemistry, 3rd ed. Harlow, UK: Longman, 1997. [URL: https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+3rd+Edition-p-9780582278439]
  • V. G. S. Ratna Kumar, K. C. Devarayapuram, K. R. J. Thomas, and J. K. R. Bouvet, "A convenient and efficient protocol for the synthesis of 4-iodopyrazoles via electrophilic substitution using N-iodosuccinimide," Tetrahedron Lett., vol. 54, no. 39, pp. 5354–5357, Sep. 2013. [URL: https://doi.org/10.1016/j.tetlet.2013.07.118]

Safety & Regulatory Compliance

Safety

1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is just as critical as the synthesis or assay workflows that generate the waste. When handling com...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is just as critical as the synthesis or assay workflows that generate the waste.

When handling complex, multi-halogenated heterocycles like 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole , disposal is not merely a logistical endpoint; it is a chemical process governed by strict thermodynamic and regulatory constraints. Because this molecule contains both fluorine and iodine, it must be strictly categorized and managed as Halogenated Organic Waste [1].

Here is the comprehensive, self-validating operational guide for the proper laboratory disposal of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole.

Chemical Characterization & Disposal Causality

To design a safe disposal protocol, we must first understand the molecular liabilities of the waste stream. 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole contains two distinct halogens (F and I) attached to a pyrazole core.

The "Why" Behind Segregation: In institutional waste management, organic waste is typically incinerated. When non-halogenated organics burn, they produce CO2​ and H2​O . However, when halogenated compounds are incinerated, they generate highly corrosive and toxic hydrogen halides (e.g., HF , HI , HCl )[2].

  • Infrastructure Protection: Standard incinerators cannot handle these corrosive gases. Halogenated waste must be routed to specialized high-temperature incinerators equipped with alkaline gas scrubbers to neutralize the acidic effluent[2].

  • Cost & Compliance: Because of the required scrubbing technology, the disposal of halogenated waste is significantly more expensive. Mixing non-halogenated waste into a halogenated stream unnecessarily inflates institutional disposal costs, while mixing halogenated waste into a non-halogenated stream violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations and damages disposal infrastructure[3][4].

Standard Operating Procedure (SOP): Laboratory Disposal Workflow

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the waste stream before it moves to the next phase.

Step 1: Container Selection and Preparation

  • Action: Select a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or glass carboys are standard for halogenated organics[4].

  • Validation: Verify that the container is free of any residual incompatible chemicals (e.g., strong oxidizers, alkali metals) before adding the pyrazole derivative.

Step 2: Point-of-Generation Segregation

  • Action: Deposit the 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole (and any associated halogenated solvents like DCM or Chloroform used in its processing) strictly into the container designated for "Halogenated Organic Waste"[1].

  • Validation: Check the liquid composition. The waste stream must contain less than 20% water and be completely free of peroxides and heavy metals[1].

Step 3: RCRA-Compliant Labeling

  • Action: Immediately attach a Hazardous Waste tag. The label must explicitly list all constituents and their approximate percentages (e.g., "1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole 5%, Dichloromethane 95%")[4].

  • Validation: Ensure the words "Hazardous Waste" are clearly visible and the accumulation start date is recorded the moment the first drop of waste enters the container[5].

Step 4: Secondary Containment and Storage

  • Action: Place the primary waste container inside a secondary containment bin (e.g., a polyethylene tray) capable of holding 110% of the primary container's volume. Store in a designated, ventilated Hazardous Waste Accumulation Area away from foot traffic[4].

  • Validation: Confirm the container is tightly capped when not actively receiving waste. Funnels must not be left in the open container[4].

Step 5: EHS Handoff

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or contracted hazardous materials management service before reaching regulatory volume or time limits[5].

Quantitative Waste Accumulation Guidelines

Laboratory waste generation is strictly governed by EPA RCRA guidelines. The following table summarizes the federal accumulation limits for standard laboratory operations (Small Quantity Generators to Large Quantity Generators)[5][6].

Generator StatusMax Accumulation VolumeMax Accumulation TimeSecondary Containment Requirement
Satellite Accumulation Area (At the Bench) 55 Gallons (Total Hazardous)None (Until 55G is reached)Mandatory
Satellite Accumulation Area (Acutely Hazardous) 1 QuartNone (Until 1Q is reached)Mandatory
Central Accumulation Area (SQG) 6,000 kg180 Days (or 270 if shipping >200 miles)Mandatory
Central Accumulation Area (LQG) No Limit90 DaysMandatory

Note: Always consult your local institutional EHS policies, as state or university regulations (such as Subpart K for academic laboratories) may impose stricter limits than federal baselines[6].

Waste Routing Logic Diagram

The following diagram illustrates the logical decision tree for routing 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole to ensure regulatory compliance and environmental safety.

G Start Waste Generation: 1-Ethyl-5-fluoro-4-iodo- 3-methyl-1H-pyrazole SDS Consult SDS & Characterize Waste Start->SDS Decision Contains Halogens (F, Cl, Br, I)? SDS->Decision Segregate Route to: Halogenated Organic Waste Decision->Segregate Yes (Fluorine & Iodine) NonHal Route to: Non-Halogenated Organic Waste Decision->NonHal No Storage Secondary Containment & RCRA Labeling Segregate->Storage EHS EHS / HazMat Collection Storage->EHS Incineration High-Temperature Incineration with Alkaline Gas Scrubbers EHS->Incineration

Caption: Logical workflow for the identification, segregation, and disposal of halogenated organic laboratory waste.

References

  • American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste. Retrieved from:[Link]

  • University of Tennessee Institute of Agriculture (UTIA). Hazardous Waste Guide. Retrieved from:[Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from:[Link]

  • U.S. EPA / P2 InfoHouse. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from: [Link]

  • Environmental Medical Services (EMS). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole

As a Senior Application Scientist, I understand that handling highly functionalized building blocks like 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole (CAS: 1823421-89-1) requires more than just a cursory glance at a stan...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized building blocks like 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole (CAS: 1823421-89-1) requires more than just a cursory glance at a standard safety checklist. In drug discovery and agrochemical development, halogenated pyrazoles are prized for their ability to participate in transition-metal-catalyzed cross-coupling reactions and modulate the lipophilicity of lead compounds[1]. However, the very structural features that make this molecule synthetically valuable—the pyrazole core, the labile carbon-iodine (C-I) bond, and the highly electronegative carbon-fluorine (C-F) bond—dictate a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

This guide provides a comprehensive, step-by-step operational and safety protocol. It is designed as a self-validating system: every protective measure is directly linked to a specific molecular hazard, ensuring that your safety protocols are as logically sound as your synthetic routes.

Hazard Causality & The Logic of PPE Selection

To build an impenetrable safety protocol, we must first understand the molecular behavior of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole under laboratory conditions.

  • The Pyrazole Core: Nitrogen-rich heterocycles are well-documented skin, eye, and respiratory irritants. They can act as sensitizers upon repeated exposure[2].

  • The C-I Bond (Iodine Substituent): Iodinated organic compounds are highly lipophilic, meaning they can easily penetrate the lipid bilayer of human skin if dissolved in organic carrier solvents (like DMSO or DMF)[3]. Furthermore, the C-I bond is susceptible to homolytic cleavage upon exposure to ultraviolet/visible light, generating reactive iodine radicals that necessitate specific storage and disposal protocols.

  • The C-F Bond (Fluorine Substituent): While the C-F bond is chemically stable at room temperature, thermal decomposition (e.g., during a laboratory fire or aggressive heating) of fluorinated organics releases highly toxic and corrosive Hydrogen Fluoride (HF) gas [4]. This latent hazard dictates emergency response preparations.

The "Armor": Required Personal Protective Equipment

Based on the guidelines set forth in Prudent Practices in the Laboratory[5], PPE must not be a substitute for engineering controls (like fume hoods), but rather a complementary defense layer.

  • Hand Protection (Double-Gloving System):

    • Inner Glove: Standard 4-mil Nitrile.

    • Outer Glove: 8-mil Nitrile or Neoprene (depending on the carrier solvent).

    • Causality: The compound itself is a solid, but it is rarely handled dry. When dissolved in polar aprotic solvents (DMF, DMSO) for cross-coupling, these solvents rapidly permeate standard nitrile. Double-gloving creates a self-validating safety layer: if the outer glove is compromised, the inner glove provides the critical 1–2 minute window to doff and replace the gloves without dermal exposure.

  • Eye & Face Protection:

    • Indirect-vented chemical splash goggles are mandatory. Standard safety glasses with side shields are insufficient because they do not protect against aerosolized powders during weighing or solvent splashes during reaction quenching.

  • Body Protection:

    • A flame-resistant (FR) laboratory coat (e.g., Nomex) fully buttoned, with cuffs tucked into the inner gloves.

  • Respiratory Protection:

    • All handling must occur within a certified chemical fume hood. If bulk transfer outside a hood is unavoidable, an N95 or P100 particulate respirator is required to prevent inhalation of micro-dust particles.

Quantitative Data: Glove Breakthrough Times for Carrier Solvents

When handling this compound in solution, the solvent dictates the PPE failure rate. Below is a summary of breakthrough times for common solvents used with halogenated pyrazoles.

Carrier SolventNitrile (4-mil)Neoprene (8-mil)Butyl Rubber (14-mil)Recommended Action
DMSO > 240 min> 240 min> 480 minStandard Nitrile acceptable.
DMF < 5 min (Poor)< 10 min (Poor)> 240 min (Excellent)Use Butyl Rubber outer glove.
Dichloromethane (DCM) < 3 min (Poor)< 5 min (Poor)< 10 min (Poor)Change Nitrile gloves immediately upon contact.
Tetrahydrofuran (THF) < 3 min (Poor)< 5 min (Poor)< 10 min (Poor)Change Nitrile gloves immediately upon contact.

Step-by-Step Operational Workflow

This methodology ensures that the compound is handled with zero-exposure tolerance.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Ensure the fume hood sash is positioned at the certified working height (typically 18 inches) and the flow rate is verified (80-100 fpm).

  • Prepare Emergency Supplies: Ensure a spill kit and a fresh tube of 2.5% Calcium Gluconate gel are within reach. While HF is only a risk during thermal decomposition, keeping calcium gluconate on hand is a prudent best practice for all fluorinated organic workflows[4].

  • Don PPE: Apply the inner nitrile glove, don the FR lab coat, apply chemical goggles, and finally don the outer glove (selected based on the solvent table above).

Phase 2: Weighing and Transfer

  • Static Control: Halogenated organics can hold static charges. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth.

  • Weighing: Place a tared anti-static weigh boat on the analytical balance inside the fume hood. Carefully transfer the solid.

  • Sealing: Immediately cap the reagent bottle. Due to the light-sensitive nature of the C-I bond, the primary container must be an amber glass vial, backfilled with Argon or Nitrogen to prevent oxidative degradation[6].

Phase 3: Reaction Setup

  • Solubilization: Add the carrier solvent slowly down the side of the reaction vessel to wash down any residual powder, minimizing aerosolization.

  • Decontamination: Wipe down the balance and spatulas with a solvent-soaked Kimwipe (e.g., Isopropanol) and dispose of it immediately in a designated solid hazardous waste container.

Spill Management and Disposal Plans

Halogenated compounds require strict environmental stewardship. Iodinated and fluorinated organics must never be mixed with standard non-halogenated waste due to the risk of toxic by-product formation during municipal incineration[3].

Spill Response Protocol
  • Solid Spill (Powder): Do not sweep dry. Lightly mist the spilled powder with a compatible high-boiling solvent (like isopropanol) to prevent dust formation. Wipe up with absorbent pads.

  • Liquid Spill (In Solution): Cover with an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Disposal: Place all spill cleanup materials into a clearly labeled "Halogenated Organic Solid Waste" container.

Waste Segregation Plan
  • Liquid Waste: Must be routed to a dedicated "Halogenated Liquid Waste" carboy. Ensure the pH of the waste is neutral to prevent unintended decomposition of the pyrazole ring.

  • Solid Waste: Empty vials, contaminated gloves, and Kimwipes must go into "Halogenated Solid Waste."

Emergency Exposure & Thermal Decomposition Logic

The diagram below outlines the critical decision-making matrix in the event of an exposure or a thermal event (fire) involving 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole.

EmergencyResponse Start Incident Involving Fluorinated/Iodinated Pyrazole Decision Type of Incident? Start->Decision Skin Dermal Exposure (Powder or Solution) Decision->Skin Contact Fire Thermal Event / Fire (High Heat) Decision->Fire Heating/Combustion Spill Bench Spill (No Human Contact) Decision->Spill Containment Loss SkinAction 1. Doff contaminated PPE 2. Flush with water (15 min) 3. Seek Medical Eval Skin->SkinAction FireAction 1. EVACUATE IMMEDIATELY 2. Warn of HF Gas Risk 3. Do NOT use water jet Fire->FireAction SpillAction 1. Mist to prevent dust 2. Absorb with inert media 3. Halogenated Waste Bin Spill->SpillAction HFRisk Apply 2.5% Calcium Gluconate ONLY IF thermal decomposition (HF burns) are suspected FireAction->HFRisk If dermal exposure during fire

Emergency response logic for halogenated pyrazole exposure and thermal decomposition HF risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals - Prudent Practices in the Laboratory. National Academies Press (US); 2011. Available at:[Link]

  • Koura Global. SAFETY DATA SHEET - Fluorinated Organics (Thermal Decomposition Hazards). 2022. Available at:[Link]

  • Fricero, P., et al. Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Molecules. 2022. Available at:[Link]

  • World Health Organization / Polish Academy of Sciences. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. PMC. 2026. Available at:[Link]

Sources

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